Azido-PEG5-CH2CO2-NHS
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O9/c17-19-18-3-4-24-5-6-25-7-8-26-9-10-27-11-12-28-13-16(23)29-20-14(21)1-2-15(20)22/h1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZIAMWWCOXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG5-CH2CO2-NHS: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG5-CH2CO2-NHS is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly for the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key chemical features: a terminal azide group, a hydrophilic polyethylene glycol (PEG) spacer of five units, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique combination allows for a sequential and controlled conjugation strategy, enabling the precise linkage of biomolecules to other molecules of interest. The azide group serves as a handle for "click chemistry," a highly efficient and bioorthogonal ligation reaction, while the NHS ester provides a means for covalent attachment to primary amines on proteins and other biomolecules. The PEG spacer enhances solubility and can reduce steric hindrance. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.
Core Properties and Specifications
This compound is a versatile reagent characterized by its defined chemical structure and properties. The following tables summarize the key quantitative data available for this linker.
| Property | Value | Source |
| Molecular Weight | 418.4 g/mol | [1][2][3] |
| Molecular Formula | C₁₆H₂₆N₄O₉ | [1][2][3] |
| CAS Number | 2144777-77-3 | [1][2][3] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and DCM.[1] | |
| Storage Conditions | Store at -20°C, desiccated to prevent hydrolysis of the NHS ester.[1] |
Chemical Reactivity and Principles
The utility of this compound is rooted in the distinct reactivity of its two terminal functional groups: the NHS ester and the azide.
Amine-Reactive NHS Ester
The N-hydroxysuccinimide ester is a highly efficient functional group for forming stable amide bonds with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins.
-
Reaction: The reaction proceeds via a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct.
-
Optimal pH: The reaction is most efficient in the pH range of 7-9, with an optimal pH of 8.3-8.5. At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[4]
-
Stability: The NHS ester is susceptible to hydrolysis in aqueous solutions. Therefore, it is crucial to prepare solutions of the reagent immediately before use and to minimize exposure to moisture.[5]
Bioorthogonal Azide Group for Click Chemistry
The azide group is a key component for bioorthogonal "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatibility.[6] The most common click chemistry reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Reaction: In the presence of a copper(I) catalyst, the azide group reacts with a terminal alkyne to form a stable 1,2,3-triazole linkage.
-
Bioorthogonality: Both the azide and alkyne groups are largely absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native biological processes.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, the azide group can also react with strained cyclooctynes (e.g., DBCO, BCN) in a copper-free reaction.[7]
Experimental Protocols
The following are detailed methodologies for the two key reactions involving this compound.
Protocol for Protein Labeling via NHS Ester Reaction
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the desired reaction.[5]
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[5]
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.
-
Purification: Remove excess, unreacted reagent and byproducts by using a desalting column or by dialysis against a suitable buffer.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for conjugating an azide-labeled biomolecule with an alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule (from section 3.1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA or THPTA)
-
Degassed buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of the copper ligand (e.g., 100 mM THPTA in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule with a 2- to 5-fold molar excess of the alkyne-containing molecule in the degassed buffer.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
-
Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove the catalyst and excess reagents.
Applications in Drug Development
This compound is extensively used in the construction of complex therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. This compound serves as a linker to connect the antibody to the drug.
References
- 1. This compound, 2144777-77-3 | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. precisepeg.com [precisepeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 7. Azide | BroadPharm [broadpharm.com]
An In-depth Technical Guide to Azido-PEG5-CH2CO2-NHS: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG5-CH2CO2-NHS is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates three key chemical features: an azide (N₃) group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination allows for the covalent linkage of a wide array of biomolecules with precise control over spacing and reactivity.
The azide group serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions are highly efficient and specific, enabling the formation of stable triazole linkages under mild, aqueous conditions.[1][2] The NHS ester, on the other hand, is a highly reactive group that specifically targets primary amines (-NH₂) on proteins, peptides, and other biomolecules to form stable amide bonds.[3][4] The pentaethylene glycol (PEG5) spacer is hydrophilic, which enhances the aqueous solubility of the molecule and the resulting conjugate.[1][5] This property is particularly advantageous in biological applications, as it can reduce aggregation and improve the pharmacokinetic profile of therapeutic molecules.[1][5]
This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, complete with detailed experimental protocols and graphical representations of key workflows.
Chemical Structure and Properties
The chemical structure of this compound reveals its multifunctional nature, making it an ideal reagent for advanced bioconjugation strategies.
Chemical Structure:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₆N₄O₉ | [5][6] |
| Molecular Weight | 418.4 g/mol | [5][6] |
| CAS Number | 2144777-77-3 | [5][6] |
| Purity | Typically >95% | [5] |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂ | [5][7] |
| Storage Conditions | -20°C, desiccated | [5] |
Reactivity and Stability
The utility of this compound is defined by the reactivity and stability of its functional groups.
| Functional Group | Reactivity and Stability | Key Parameters | References |
| NHS Ester | Highly reactive towards primary amines. Prone to hydrolysis in aqueous solutions. | Optimal Reaction pH: 7.2 - 8.5 Hydrolysis Half-life: - 4-5 hours at pH 7.0, 0°C - 10 minutes at pH 8.6, 4°C | [3][8] |
| Azide | Stable under most biological conditions. Reacts specifically with alkynes (via CuAAC) or strained cyclooctynes (via SPAAC). | CuAAC: Requires a copper(I) catalyst. SPAAC: Copper-free, driven by ring strain. | [1][9] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving this compound.
Protocol for Protein Labeling with this compound via NHS Ester Conjugation
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3]
-
Reaction Setup: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[3]
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the concentration of the azide-labeled protein and the degree of labeling using methods such as mass spectrometry.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-labeled protein to an alkyne-containing molecule.
Materials:
-
Azide-labeled protein (from section 3.1)
-
Alkyne-containing molecule (e.g., a drug, a fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Reaction Buffer: PBS or other non-coordinating buffer
Procedure:
-
Reagent Preparation:
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes.[10]
-
Reaction Setup:
-
Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., to a final concentration of 40 equivalents relative to the azide).[10]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[10]
-
Purification: Purify the resulting conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted reagents and byproducts.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a copper-free click chemistry reaction using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Azide-labeled protein (from section 3.1)
-
DBCO-containing molecule
-
Reaction Buffer: PBS or other suitable buffer
Procedure:
-
Reagent Preparation: Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO).
-
Reaction Setup: Combine the azide-labeled protein and the DBCO-containing molecule in the Reaction Buffer. A 2-4 fold molar excess of the DBCO reagent is often used.[11]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[11] The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[12]
-
Purification: Purify the conjugate using standard methods like size-exclusion chromatography to remove any unreacted DBCO-containing molecule.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the use of this compound.
Caption: Experimental workflow for labeling a protein with this compound.
Caption: Experimental workflows for CuAAC and SPAAC conjugation reactions.
Caption: Logical workflow of an ADC created using a heterobifunctional linker.
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and the life sciences. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the straightforward and efficient synthesis of complex bioconjugates. The well-defined reactivity of the NHS ester and the azide group allows for a modular and controlled approach to linking molecules, which is essential for the development of next-generation therapeutics such as antibody-drug conjugates. The detailed protocols and workflows presented in this guide provide a solid foundation for the successful application of this compound in a variety of research and development settings. As the demand for precisely engineered biomolecules continues to grow, the importance of such advanced crosslinking reagents will undoubtedly increase.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. glenresearch.com [glenresearch.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. This compound, 2144777-77-3 | BroadPharm [broadpharm.com]
- 6. glycomindsynth.com [glycomindsynth.com]
- 7. Azidoethyl-SS-amido-PEG9-NHS ester | BroadPharm [broadpharm.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. axispharm.com [axispharm.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. broadpharm.com [broadpharm.com]
The Lynchpin of Bioconjugation: A Technical Guide to Azido-PEG5-CH2CO2-NHS
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug development, precision, efficiency, and biocompatibility are paramount. The heterobifunctional linker, Azido-PEG5-CH2CO2-NHS, has emerged as a powerful tool, offering a versatile platform for the covalent attachment of molecules to proteins, peptides, and other amine-containing biomolecules. This technical guide delves into the core functionalities of this reagent, providing a comprehensive overview of its mechanism of action, experimental protocols, and key applications.
Molecular Architecture and Functional Domains
This compound is a precisely engineered molecule with three key functional domains:
-
Azide Group (N₃): This moiety is the cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and biocompatibility. The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-containing molecule.[1][2] This reaction is highly specific and can be performed in complex biological media with minimal side reactions.
-
Polyethylene Glycol (PEG) Linker (-PEG5-): The five-unit polyethylene glycol spacer is a hydrophilic chain that imparts several beneficial properties to the conjugate.[3][4] It enhances the water solubility of the molecule and the resulting conjugate, which is crucial for working with biological systems.[3][4] Furthermore, the PEG linker can help to reduce steric hindrance, increase the stability of the conjugate, and minimize non-specific interactions.
-
N-Hydroxysuccinimide (NHS) Ester (-CH2CO2-NHS): This functional group is highly reactive towards primary amines (-NH₂) found on biomolecules, such as the side chain of lysine residues and the N-terminus of proteins.[3][4] The reaction between an NHS ester and a primary amine forms a stable and irreversible amide bond, effectively coupling the linker to the target biomolecule.[5]
Below is a diagram illustrating the sequential conjugation strategy facilitated by this compound.
Caption: Two-step bioconjugation workflow using this compound.
Quantitative Data and Reaction Parameters
The efficiency of the two-step conjugation process is dependent on several factors, including the concentration of reactants, pH, temperature, and reaction time. The following tables summarize typical quantitative parameters for the NHS ester reaction and the subsequent click chemistry step. It is important to note that these are general guidelines, and optimization is often necessary for specific applications.
Table 1: Typical Parameters for NHS Ester Labeling of Proteins
| Parameter | Typical Range/Value | Notes |
| Molar Excess of this compound | 10- to 50-fold | Higher excess may be needed for dilute protein solutions. |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to higher efficiency. |
| Reaction pH | 7.0 - 9.0 | Optimal pH for primary amine reactivity. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperature can be used to minimize protein degradation. |
| Reaction Time | 30 minutes - 2 hours | Longer incubation may be required at lower temperatures. |
| Quenching Reagent | Tris or Glycine (50-100 mM) | Used to stop the reaction by consuming unreacted NHS esters. |
Table 2: Typical Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Typical Range/Value | Notes |
| Molar Excess of Alkyne-Molecule | 2- to 10-fold over azide | Ensures complete reaction of the azide-labeled biomolecule. |
| Copper (II) Sulfate (CuSO₄) | 50-100 µM | The copper source for the catalyst. |
| Reducing Agent (e.g., Sodium Ascorbate) | 5- to 10-fold excess over CuSO₄ | Reduces Cu(II) to the active Cu(I) catalyst. |
| Copper Ligand (e.g., THPTA, TBTA) | 1- to 5-fold excess over CuSO₄ | Stabilizes the Cu(I) catalyst and protects the biomolecule. |
| Reaction Temperature | Room Temperature | Generally sufficient for efficient reaction. |
| Reaction Time | 1 - 4 hours | Can be optimized based on the specific reactants. |
Experimental Protocols
The following are detailed methodologies for the two key reactions involving this compound.
Protocol for Labeling a Protein with this compound
This protocol describes the initial step of introducing the azide functionality onto a protein.
Caption: Experimental workflow for protein azido-labeling.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Linker Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction: Add the calculated volume of the linker stock solution to the protein solution to achieve the desired molar excess. Gently mix.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an alkyne-functionalized molecule to the azide-labeled protein.
Caption: Experimental workflow for CuAAC "click" reaction.
Materials:
-
Azide-labeled protein
-
Alkyne-functionalized molecule (e.g., drug, fluorophore)
-
Copper (II) Sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion or affinity chromatography)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand in an appropriate solvent (typically water).
-
Combine Reactants: In a reaction tube, combine the azide-labeled protein and the alkyne-functionalized molecule in the reaction buffer.
-
Add Catalyst Components: Add the copper ligand to the reaction mixture, followed by the CuSO₄ solution.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the final conjugate from the catalyst and excess reagents using an appropriate chromatography method.
Concluding Remarks
This compound stands as a testament to the power of rational molecular design in advancing bioconjugation technologies. Its trifunctional nature provides a robust and versatile platform for researchers in drug development, diagnostics, and fundamental biological research. The ability to first introduce a bioorthogonal handle onto a biomolecule via a stable amide bond, and then specifically and efficiently "click" on a molecule of interest, opens up a vast landscape of possibilities for creating novel and functional bioconjugates. By understanding the principles outlined in this guide and carefully optimizing the experimental conditions, researchers can effectively harness the potential of this compound to achieve their scientific goals.
References
- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 3. This compound, 2144777-77-3 | BroadPharm [broadpharm.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. PEG NHS ester | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Solubility and Stability of Azido-PEG5-CH2CO2-NHS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of Azido-PEG5-CH2CO2-NHS, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics. Understanding the physicochemical properties of this reagent is critical for its effective handling, storage, and application in developing novel therapeutics and research tools.
Introduction to this compound
This compound is a versatile molecule featuring a terminal azide group and an N-hydroxysuccinimide (NHS) ester, separated by a five-unit polyethylene glycol (PEG) spacer. The azide group facilitates covalent conjugation to alkyne- or cyclooctyne-containing molecules via "click chemistry," while the NHS ester reacts efficiently with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[1][2][3] The hydrophilic PEG spacer enhances the aqueous solubility of the reagent and the resulting conjugates.[1][2][3][4]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Solubility Profile
The solubility of this compound is a key consideration for its use in various experimental settings. While specific quantitative solubility data is not extensively published, a qualitative understanding can be derived from manufacturer specifications and the properties of its constituent functional groups.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Solubility | Reference(s) |
| Organic Solvents | DMSO, DMF, DCM | Soluble | [1] |
| Aqueous Media | Water, Buffers (e.g., PBS) | Enhanced due to PEG spacer | [1][2] |
DMSO: Dimethyl sulfoxide, DMF: Dimethylformamide, DCM: Dichloromethane
The presence of the hydrophilic PEG spacer is intended to improve solubility in aqueous solutions, a critical feature for bioconjugation reactions that are typically performed in buffered media.[1][2] However, like many non-sulfonated NHS esters, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO or DMF before adding it to an aqueous reaction mixture.[5]
Stability and Degradation Pathways
The stability of this compound is primarily dictated by the susceptibility of the NHS ester to hydrolysis. This degradation pathway is a critical factor to manage for successful and reproducible conjugation outcomes.
The primary degradation pathway for this compound is the hydrolysis of the NHS ester, which competes with the desired aminolysis reaction.
Caption: Hydrolysis of the NHS ester in this compound.
The rate of hydrolysis is significantly influenced by pH and temperature. NHS esters are more stable at acidic pH and hydrolyze more rapidly as the pH becomes more alkaline.
Table 2: General Stability of NHS Esters
| Condition | Half-life of NHS Ester | Reference(s) |
| pH 7.0 | ~7 hours | [6] |
| pH 9.0 | minutes | [6] |
It is important to note that a related compound, Azido-PEG-NHS ester (N3-PEG-SPA), is reported to be more stable in aqueous solutions and during storage compared to Azido-PEG-CH2CO2-NHS (also known as N3-PEG-SCM).[7] This suggests that this compound may be more susceptible to hydrolysis.
For optimal stability, this compound should be stored at -20°C in a desiccated environment.[1] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[5] Stock solutions should be prepared fresh and used immediately, as the NHS ester moiety readily hydrolyzes in solution.[5]
Experimental Protocols
The following section details experimental protocols for determining the solubility and stability of this compound.
Protocol for Determining Solubility
This protocol provides a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS, DMSO)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC system for quantification
Procedure:
-
Prepare a series of vials with a known volume of the solvent.
-
Add increasing amounts of this compound to each vial.
-
Vortex the vials vigorously for a set period (e.g., 30 minutes) at a controlled temperature.
-
Allow the vials to equilibrate.
-
Centrifuge the vials to pellet any undissolved solid.
-
Carefully collect the supernatant.
-
Quantify the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy by measuring the absorbance of the NHS ester or a more specific HPLC method).
-
The solubility is the highest concentration at which no solid material is visible after centrifugation.
Protocol for Assessing Stability (NHS Ester Hydrolysis)
This protocol utilizes a spectrophotometric method to assess the stability of the NHS ester by quantifying the amount of released N-hydroxysuccinimide (NHS) upon complete base hydrolysis.[8] An active reagent will show a significant increase in absorbance at 260 nm after base treatment.[9]
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
0.5 N Sodium Hydroxide (NaOH)
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of this compound and dissolve it in 2 mL of the amine-free buffer. If solubility is low, first dissolve in a minimal volume of anhydrous DMSO, then add the buffer.[9]
-
Prepare Control: Prepare a control cuvette containing only the buffer (and DMSO if used).
-
Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the control cuvette. Measure and record the initial absorbance of the reagent solution.
-
Base Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5 N NaOH. Vortex for 30 seconds.
-
Final Absorbance Measurement: Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[8]
-
Interpretation: A significantly higher absorbance after base hydrolysis indicates that the NHS ester was active and has been hydrolyzed, releasing NHS. A small or no increase in absorbance suggests that the NHS ester was already hydrolyzed prior to the test.
This assay can be adapted to a kinetic study by monitoring the absorbance of the reagent solution in a buffer of interest over time at a controlled temperature to determine the rate of spontaneous hydrolysis.
Workflow for Solubility and Stability Assessment
The following diagram outlines a logical workflow for researchers to assess the solubility and stability of this compound for its effective use in experimental settings.
Caption: Workflow for assessing the solubility and stability of this compound.
Conclusion
This compound is a valuable tool for bioconjugation, but its efficacy is highly dependent on its proper handling and an understanding of its solubility and stability. While it is soluble in common organic solvents and has enhanced aqueous solubility due to its PEG spacer, its stability is limited by the hydrolysis of the NHS ester, particularly in aqueous solutions at neutral to alkaline pH. Researchers should perform appropriate solubility and stability assessments, as outlined in this guide, to ensure the successful application of this reagent in their experimental workflows. Adherence to recommended storage and handling procedures is paramount to maintaining the reactivity of this compound.
References
- 1. This compound, 2144777-77-3 | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. Azido-PEG1-CH2CO2-NHS, 1480545-09-2 | BroadPharm [broadpharm.com]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Azido-PEG-NHS ester, MW 5,000 | BroadPharm [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Click Chemistry with PEG Linkers for Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry: A Revolution in Chemical Synthesis
Click chemistry, a concept introduced by K.B. Sharpless, represents a paradigm shift in chemical synthesis, emphasizing reactions that are modular, high-yielding, and produce minimal byproducts.[1] These reactions are characterized by their simplicity, wide scope, and the use of readily available reagents, often in benign solvents like water.[2] The most prominent examples of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These bioorthogonal reactions, meaning they do not interfere with biological processes, have become invaluable tools in drug discovery, bioconjugation, and materials science.[5][6]
The core principle of click chemistry lies in the rapid and selective reaction between two functional groups, an azide and an alkyne, to form a stable triazole linkage.[7] This powerful connection allows for the efficient construction of complex molecules from smaller building blocks.[8]
The Role of Polyethylene Glycol (PEG) Linkers
Polyethylene glycol (PEG) linkers are frequently incorporated in conjunction with click chemistry to enhance the properties of the resulting bioconjugates.[9] PEG is a hydrophilic and biocompatible polymer that, when attached to molecules, can improve their solubility, reduce immunogenicity, and prolong their circulation time in the body.[9][10] The use of PEG linkers in click chemistry reactions allows for precise control over the spacing and orientation of the conjugated molecules, which is crucial in applications like drug delivery and the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][11]
Key Click Chemistry Reactions with PEG Linkers
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, involving the cycloaddition of a terminal alkyne and an azide in the presence of a copper(I) catalyst.[4][12] This reaction is highly efficient, regioselective (exclusively forming the 1,4-disubstituted triazole), and proceeds under mild conditions.[12] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[12] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the copper(I) ion and improve reaction efficiency.[12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[4][8] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or dibenzoannulated cyclooctyne (DIBO), which reacts spontaneously with an azide without the need for a metal catalyst.[3][12] The relief of ring strain provides the driving force for this bioorthogonal reaction.[8] While generally slower than CuAAC, SPAAC is highly valuable for in vivo applications.[4]
Quantitative Data on Click Chemistry Reactions with PEG Linkers
The efficiency and kinetics of click chemistry reactions are crucial for their successful application. The following tables summarize key quantitative data for CuAAC and SPAAC reactions involving PEG linkers.
| Parameter | CuAAC with PEG Linkers | References |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | [13] |
| Typical Reaction Time | Minutes to a few hours | [12] |
| Typical Yield | High to quantitative (>95%) | [14][15] |
| Catalyst | Copper(I) | [12] |
| Parameter | SPAAC with PEG Linkers | References |
| Second-Order Rate Constant (k₂) with DBCO | ~0.6 - 1.0 M⁻¹s⁻¹ | [12] |
| Second-Order Rate Constant (k₂) with BCN | ~0.1 - 0.2 M⁻¹s⁻¹ | [2] |
| Second-Order Rate Constant (k₂) with DIBO | ~0.3 - 0.7 M⁻¹s⁻¹ | [12] |
| Typical Reaction Time | Several hours to overnight | [12] |
| Typical Yield | Generally high | [12] |
| Catalyst | None required | [12] |
Note: Reaction rates and yields can vary depending on the specific substrates, PEG linker length, solvent, temperature, and pH.
Experimental Protocols
This section provides detailed methodologies for key experiments involving click chemistry with PEG linkers.
Protocol 1: Synthesis of PEG-Azide from PEG-OH
This protocol describes the conversion of a hydroxyl-terminated PEG to an azide-terminated PEG via a two-step process involving mesylation and subsequent azidation.
Materials:
-
α-Methoxy-ω-hydroxy PEG (mPEG-OH)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Triethylamine (Et₃N) (distilled)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Ethanol
-
Sodium sulfate (Na₂SO₄) (anhydrous)
Procedure:
-
Mesylation of mPEG-OH:
-
Dissolve dry mPEG-OH (1 eq.) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon).
-
Add distilled Et₃N (1.33 eq.) to the solution.
-
Cool the mixture to -10°C in an ice-salt bath.
-
Slowly add MsCl (2.1 eq.) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain mPEG-OMs.[3]
-
-
Azidation of mPEG-OMs:
-
Dissolve the dried mPEG-OMs (1 eq.) in ethanol under an inert atmosphere.
-
Add NaN₃ (1.5 eq.) to the solution.
-
Reflux the mixture for 12 hours.
-
After cooling to room temperature, concentrate the solution under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the final mPEG-N₃ product.[3]
-
Protocol 2: Synthesis of PEG-Alkyne from PEG-OH
This protocol details the synthesis of an alkyne-terminated PEG from a hydroxyl-terminated PEG.
Materials:
-
Ethoxyethoxy-polyethylene glycol-OH (EE-PEG-OH)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF) (anhydrous)
-
Propargyl bromide
-
Diethyl ether
Procedure:
-
Azeotropically dry EE-PEG-OH with toluene and dissolve in anhydrous THF under a nitrogen atmosphere.
-
Add NaH (1.2 eq.) and stir at room temperature for 1 hour.
-
Add propargyl bromide (1.1 eq.) and continue stirring at room temperature for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Precipitate the polymer by adding the concentrated solution to an excess of diethyl ether.
-
Collect the white powder by filtration to yield EE-PEG-alkyne.[7]
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a PEG-Alkyne to an Azide-Containing Protein
This protocol outlines the general procedure for conjugating a PEG-alkyne to a protein containing an azide functional group.
Materials:
-
Azide-modified protein
-
PEG-alkyne
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Dimethyl sulfoxide (DMSO) (optional, for dissolving hydrophobic reagents)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate.
-
Dissolve the azide-modified protein in PBS.
-
Dissolve the PEG-alkyne in PBS or a minimal amount of DMSO if necessary.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified protein solution with the PEG-alkyne solution. A molar excess of the PEG-alkyne (e.g., 1.1-1.5 equivalents) is often used.[5]
-
Prepare the Cu(I)-THPTA complex by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio and let it stand for a few minutes.[12]
-
Add the Cu(I)-THPTA complex to the reaction mixture (e.g., 0.01-0.1 equivalents relative to the alkyne).[5]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1-1.0 equivalents relative to the alkyne).[5]
-
-
Reaction and Purification:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.
-
Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the PEGylated protein using size-exclusion chromatography (SEC) or another appropriate purification method to remove excess reagents.[16]
-
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a PEG-DBCO to an Azide-Containing Peptide
This protocol describes the copper-free conjugation of a DBCO-functionalized PEG to an azide-containing peptide.
Materials:
-
Azide-modified peptide
-
DBCO-PEG linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-modified peptide in PBS.
-
Prepare a stock solution of the DBCO-PEG linker in DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a reaction vessel, add the azide-modified peptide solution.
-
Add the DBCO-PEG stock solution to the peptide solution. A 2-4 fold molar excess of the DBCO-PEG linker is a good starting point. The final DMSO concentration should be kept low (ideally <5% v/v).
-
-
Reaction and Purification:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, mass spectrometry).
-
Purify the PEGylated peptide using size-exclusion chromatography or reversed-phase HPLC to remove unreacted DBCO-PEG linker.
-
Protocol 5: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC is a common method for purifying PEGylated proteins, separating molecules based on their hydrodynamic radius.
Materials:
-
Crude PEGylated protein reaction mixture
-
SEC column (e.g., Sephadex, Superdex)
-
Equilibration and elution buffer (e.g., PBS, pH 7.4)
-
FPLC or HPLC system
Procedure:
-
Equilibrate the SEC column with the chosen buffer.
-
Load the crude PEGylated protein mixture onto the column.
-
Elute the proteins with the same buffer at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein and other smaller reaction components.[5]
-
Collect the fractions corresponding to the PEGylated protein peak.
-
Analyze the collected fractions for purity using SDS-PAGE or mass spectrometry.
Visualization of Workflows and Signaling Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and a representative signaling pathway where click chemistry with PEG linkers plays a crucial role.
Conclusion
Click chemistry, in combination with PEG linkers, offers a powerful and versatile platform for the synthesis of complex bioconjugates with tailored properties. The high efficiency, specificity, and biocompatibility of these reactions have made them indispensable tools for researchers, scientists, and drug development professionals. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the successful implementation of click chemistry with PEG linkers in a variety of applications, from the development of novel therapeutics to the fundamental study of biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, offering a versatile platform for the precise assembly of complex therapeutic entities.[1][2] These linkers consist of a central PEG core of varying lengths, flanked by two distinct reactive functional groups at either end.[2][3] This unique architecture allows for the sequential and controlled conjugation of two different molecules, such as an antibody and a cytotoxic drug, enabling the creation of highly specific and potent therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][]
The incorporation of a PEG spacer imparts several advantageous properties to the resulting bioconjugate. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that can enhance the solubility of hydrophobic molecules, improve pharmacokinetic profiles by increasing hydrodynamic radius and reducing renal clearance, and shield the conjugate from the immune system.[1][] The ability to precisely control the length of the PEG chain allows for the fine-tuning of these properties and the optimization of the spatial orientation between the conjugated molecules, which is often critical for biological activity.[1][6]
This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, detailing their core properties, common functional groups, and key applications in drug development. It further presents a compilation of quantitative data, detailed experimental protocols for their use in bioconjugation, and visualizations of relevant biological pathways and experimental workflows.
Core Properties and Advantages of Heterobifunctional PEG Linkers
The judicious selection of a heterobifunctional PEG linker is paramount for the successful development of a bioconjugate. The key properties and the advantages they confer are summarized below.
| Property | Advantage in Bioconjugation |
| Dual Reactivity | Enables the specific and sequential attachment of two different molecules, providing precise control over the final conjugate's architecture.[2][3] |
| Hydrophilicity | The ethylene glycol repeats of the PEG backbone impart water solubility, which can prevent aggregation of hydrophobic drugs and improve the overall solubility of the bioconjugate.[1][7] |
| Biocompatibility | PEG is well-tolerated in biological systems, exhibiting low toxicity and immunogenicity.[7] |
| Improved Pharmacokinetics | The increased size of the PEGylated conjugate leads to a longer circulation half-life by reducing kidney filtration and can protect the therapeutic from enzymatic degradation.[1][6] |
| Tunable Length | The length of the PEG chain can be precisely controlled, allowing for optimization of the distance between the two conjugated molecules to maximize therapeutic efficacy.[6] |
| Reduced Immunogenicity | The PEG chain can mask epitopes on the surface of the bioconjugate, reducing its recognition by the immune system.[1] |
Common Heterobifunctional PEG Linker Chemistries
A wide array of reactive functional groups can be incorporated at the termini of PEG linkers, allowing for versatile conjugation strategies. The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated (e.g., amines on lysine residues of antibodies, thiols on cysteine residues).
| Functional Group 1 | Reactive Towards | Functional Group 2 | Reactive Towards | Common Applications |
| NHS Ester | Primary Amines (-NH₂) | Maleimide | Thiols (-SH) | Antibody-Drug Conjugates (ADCs) |
| Azide (-N₃) | Alkynes (Click Chemistry) | NHS Ester | Primary Amines (-NH₂) | PROTACs, Bioconjugation |
| Alkyne | Azides (Click Chemistry) | Maleimide | Thiols (-SH) | PROTACs, Bioconjugation |
| Carboxylic Acid (-COOH) | Amines (with activation) | Thiol (-SH) | Maleimides, Haloacetamides | Surface Modification, Bioconjugation |
| Aldehyde (-CHO) | Hydrazides, Aminooxy | NHS Ester | Primary Amines (-NH₂) | Site-specific conjugation |
Applications in Drug Development
Heterobifunctional PEG linkers are central to the design and synthesis of two of the most promising classes of modern therapeutics: Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[] The heterobifunctional PEG linker plays a critical role in connecting the antibody to the drug payload.[] The linker's stability in circulation and its ability to release the drug at the target site are crucial for the ADC's efficacy and safety.[8]
The generalized mechanism of action for an ADC is depicted below.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[7] A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other binds to an E3 ubiquitin ligase.[9] The PEG linker in a PROTAC is crucial for optimizing the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation of the POI.[7]
The catalytic cycle of a PROTAC is illustrated in the following diagram.
Quantitative Data on Heterobifunctional PEG Linkers
The length of the PEG linker can significantly impact the properties and efficacy of a bioconjugate. The following tables summarize quantitative data from various studies.
Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| PEG Units | ADC Platform | Key Findings | Reference |
| 2, 4, 8, 12, 24 | MMAE-based ADC | Increasing PEG chain length led to increased plasma and tumor exposures, and lower plasma clearances. ADCs with 8, 12, and 24 PEG units showed significantly higher tumor to plasma exposure ratios and greater reduction in tumor weight compared to those with 2 and 4 PEG units. | [6] |
| 8, 12, 24 | Glucuronide-MMAE linker | A PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains (PEG12, PEG24) not providing a significant further advantage in this parameter. | [1] |
| 4, 10 | Affibody-MMAE conjugate | Long-chain PEG modification (PEG10) had a negative effect on in vitro cytotoxicity compared to a shorter chain (PEG4), but the maximum tolerated dose was at least 4-fold higher for the PEG10 conjugate. | [10] |
Drug-to-Antibody Ratio (DAR) in ADCs
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, influencing its efficacy and toxicity. Heterobifunctional PEG linkers can facilitate the achievement of a desired DAR.
| Conjugation Method | Linker Chemistry | Average DAR Achieved | Analytical Method | Reference |
| Lysine conjugation | NHS-PEG-MMAF | 4.55 | Native Size-Exclusion Chromatography Orbitrap Fourier Transform Mass Spectrometry | [11] |
| Cysteine conjugation | Thiol-Maleimide | 2.0 (site-specific) | Reduced RP-HPLC | [12] |
| Lysine conjugation | NHS-PEG-payload | 3.0 - 3.6 (heterogeneous) | Not specified | [12] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates utilizing heterobifunctional PEG linkers.
Protocol 1: ADC Synthesis using an NHS-PEG-Maleimide Linker
This protocol outlines the two-step conjugation of a thiol-containing drug to an antibody via its lysine residues.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-PEG-Maleimide linker
-
Thiol-containing cytotoxic drug
-
Anhydrous DMSO
-
Reaction buffers (e.g., phosphate buffer, pH 7.5-8.5)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification columns (e.g., SEC, desalting)
-
Analytical instrumentation (e.g., HPLC, mass spectrometer)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a phosphate buffer at pH 7.5-8.5.[4]
-
Linker Activation: Dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO to prepare a stock solution.[4]
-
Antibody-Linker Conjugation: Add the linker stock solution to the antibody solution at a specific molar ratio (e.g., 5-20 fold molar excess of linker to antibody). Incubate the reaction at room temperature for 1-2 hours with gentle mixing.[4]
-
Purification of Activated Antibody: Remove the excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.2).[13]
-
Drug Conjugation: Dissolve the thiol-containing drug in DMSO. Add the drug solution to the purified maleimide-activated antibody at a slight molar excess. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[4]
-
Final Purification: Purify the resulting ADC from unreacted drug and other small molecules using SEC.[4]
-
Characterization:
-
Purity and Aggregation: Analyze the purified ADC by SEC-HPLC.[]
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC, Reversed-Phase (RP)-HPLC, or mass spectrometry.[][15]
-
Protocol 2: PROTAC Synthesis via Click Chemistry
This protocol describes the synthesis of a PROTAC using a PEG linker with azide and alkyne functionalities for a copper-catalyzed or strain-promoted click chemistry reaction.
Materials:
-
POI-binding ligand with a terminal alkyne or azide
-
E3 ligase-binding ligand with a complementary terminal azide or alkyne
-
Heterobifunctional PEG linker (e.g., Azide-PEG-Alkyne) or a PEG linker with a single reactive group to be conjugated in a preceding step.
-
Copper(I) catalyst (for CuAAC) or a cyclooctyne (for SPAAC)
-
Solvents (e.g., DMF, DMSO, t-BuOH/H₂O)
-
Purification system (e.g., preparative RP-HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Precursor Synthesis: Synthesize or procure the POI ligand and the E3 ligase ligand, each functionalized with either an alkyne or an azide group at a suitable position that does not interfere with binding.[16]
-
Linker Incorporation (if not using a pre-formed bifunctional linker): Conjugate a PEG linker with a single reactive group (e.g., NHS ester) to one of the ligands, followed by the introduction of the click chemistry handle.
-
Click Reaction:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Dissolve the alkyne- and azide-functionalized precursors in a suitable solvent mixture (e.g., t-BuOH/H₂O). Add a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA). Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Dissolve the azide-functionalized precursor and a strained alkyne (e.g., DBCO)-functionalized precursor in a suitable solvent (e.g., DMSO). Stir the reaction at room temperature. This reaction is catalyst-free.[17]
-
-
Purification: Purify the crude PROTAC molecule by preparative RP-HPLC.[]
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS to verify the molecular weight and NMR spectroscopy to confirm the structure.[]
Conclusion
Heterobifunctional PEG linkers are a cornerstone of modern bioconjugate drug development, providing a powerful means to assemble complex and highly effective therapeutic agents. Their unique properties, including dual reactivity, hydrophilicity, and biocompatibility, enable the creation of sophisticated molecules like ADCs and PROTACs with enhanced pharmacokinetic profiles and therapeutic indices. A thorough understanding of the available linker chemistries, coupled with robust experimental protocols for synthesis and characterization, is essential for harnessing the full potential of these versatile tools in the design of next-generation therapies. The continued innovation in linker technology will undoubtedly pave the way for even more precise and potent bioconjugates in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. precisepeg.com [precisepeg.com]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Azido-PEG5-CH2CO2-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG5-CH2CO2-NHS is a chemical tool used for the covalent modification of proteins. This reagent facilitates a two-step labeling strategy that offers high specificity and versatility. The N-Hydroxysuccinimide (NHS) ester group reacts with primary amines on proteins, such as the side chain of lysine residues and the N-terminus, to form a stable amide bond.[1] This initial step introduces a bioorthogonal azide handle onto the protein. The azide group can then be specifically reacted with an alkyne-containing molecule through a "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] This two-step approach allows for the attachment of a wide variety of reporter molecules, including fluorophores, biotin, and drug molecules, to the protein of interest.[4][5] The polyethylene glycol (PEG) spacer enhances the solubility of the reagent and the labeled protein in aqueous solutions.[6][7]
Principle of the Method
The protein labeling process using this compound involves two key stages:
-
Amine Labeling: The NHS ester of the this compound reagent reacts with primary amines on the protein surface in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (7-9) and results in the formation of a stable amide bond, covalently attaching the azido-PEG linker to the protein.[8][9]
-
Bioorthogonal "Click" Chemistry: The introduced azide group serves as a handle for a highly specific and efficient click chemistry reaction. This allows for the covalent attachment of a molecule of interest that contains a complementary alkyne group.[10] This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological functional groups.[11]
Data Presentation
Table 1: Recommended Reaction Conditions for Protein Labeling with this compound
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1 - 10 mg/mL[8] | Higher concentrations can improve labeling efficiency.[1] |
| Molar Excess of NHS Ester | 10 - 20-fold[8][12] | May need optimization depending on the protein and desired degree of labeling. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS)[13] | pH should be between 7.0 and 9.0.[8][9] Avoid buffers containing primary amines (e.g., Tris, Glycine).[8] |
| Reaction Time | 30 - 60 minutes at Room Temperature or 2 hours on ice[8] | Longer incubation may be needed for less reactive proteins. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF[13][8] | The NHS ester is moisture-sensitive.[8] |
Table 2: Typical Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Value | Notes | | --- | --- | | Azide-Labeled Protein | 1 - 5 mg/mL | | | Alkyne-Reporter Molecule | 2 - 5-fold molar excess over protein[3] | | | Copper (II) Sulfate (CuSO₄) | 1 mM final concentration[3] | | | Reducing Agent (e.g., Sodium Ascorbate) | 5 mM final concentration (prepare fresh)[3] | | | Copper Ligand (e.g., THPTA) | 1 mM final concentration[3] | | | Reaction Time | 1 - 2 hours at Room Temperature[3] | Protect from light, especially when using fluorescent reporters. |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol outlines the procedure for covalently attaching the azido-PEG linker to a protein of interest.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or 1X PBS, pH 7.2-7.4[13][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification[8]
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the protein into the chosen reaction buffer at a concentration of 1-10 mg/mL.[8]
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Immediately before use, prepare a 10 mM stock solution of the reagent in anhydrous DMSO or DMF.[8] Note: The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[8]
-
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (typically 10-20 fold) over the protein.[8]
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8]
-
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Azide-Labeled Protein:
-
Remove the unreacted this compound and other small molecules by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[8]
-
-
Storage:
-
Store the purified azide-labeled protein under conditions that are optimal for the unlabeled protein. For long-term storage, it is recommended to aliquot the protein and store at -20°C or -80°C.[14]
-
Protocol 2: Click Chemistry Conjugation of an Alkyne-Reporter to the Azide-Labeled Protein (CuAAC)
This protocol describes the copper-catalyzed click reaction to conjugate an alkyne-containing reporter molecule to the azide-labeled protein.
Materials:
-
Purified azide-labeled protein
-
Alkyne-containing reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 500 mM in water, prepare fresh )[3]
-
Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Reaction Mixture:
-
Initiate the Click Reaction:
-
In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).[3]
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to start the reaction.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light (especially if using a fluorescent reporter).[3]
-
-
Purification of the Labeled Protein Conjugate:
-
Remove the excess reagents and byproducts by using a desalting column or by dialysis.
-
-
Analysis and Storage:
-
The degree of labeling can be determined using methods such as UV-Vis spectroscopy (if the reporter is a dye) or mass spectrometry.[1]
-
Store the purified protein conjugate under appropriate conditions, protected from light if it is fluorescently labeled.
-
Visualizations
Caption: Workflow for labeling a protein with this compound.
Caption: Workflow for CuAAC click chemistry conjugation.
Caption: Reaction of NHS ester with a primary amine on a protein.
References
- 1. biotium.com [biotium.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GlycoCLICK™-based Protein Modification Service - CD BioGlyco [glycoclick.bioglyco.com]
- 5. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]
- 6. Azido-PEG5-NHS ester, 1433996-86-1 | BroadPharm [broadpharm.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. precisepeg.com [precisepeg.com]
- 10. interchim.fr [interchim.fr]
- 11. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. glenresearch.com [glenresearch.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols for the Conjugation of Azido-PEG5-CH2CO2-NHS to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of functionalized polyethylene glycol (PEG) linkers to antibodies is a cornerstone of modern biopharmaceutical research and development. This process is integral to the creation of advanced therapeutics such as antibody-drug conjugates (ADCs), as well as diagnostic and research reagents. The Azido-PEG5-CH2CO2-NHS ester is a heterobifunctional linker that facilitates the introduction of an azide group onto an antibody. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (the ε-amino group of lysine residues) on the antibody, forming a stable amide bond. The terminal azide group can then be used for subsequent bio-orthogonal "click chemistry" reactions, allowing for the specific attachment of a wide variety of molecules, including drugs, fluorophores, or biotin.[1][2] This two-step approach offers a high degree of control and specificity in the construction of complex bioconjugates.[3]
These application notes provide a comprehensive protocol for the conjugation of this compound to antibodies, including methods for characterization and quantitative data to guide your experiments.
Data Presentation
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of the linker to the antibody, the antibody concentration, the reaction buffer pH, and the incubation time. The following tables summarize key quantitative parameters to consider when planning your experiment.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Molar Excess of Azido-PEG5-NHS | 10 to 20-fold | Higher excess may be needed for dilute antibody solutions.[4][5] |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher conjugation efficiency.[4] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines like Tris or glycine will compete with the reaction.[4] |
| Reaction pH | 7.2 - 8.5 | Slightly basic pH deprotonates lysine amines, facilitating the reaction.[] |
| Incubation Temperature | Room Temperature or 4°C | |
| Incubation Time | 30 - 60 minutes at RT; 2 hours at 4°C | Longer incubation times do not significantly increase the degree of labeling.[4] |
Table 2: Expected Degree of Labeling (DOL)
The Degree of Labeling (DOL) refers to the average number of Azido-PEG5 linkers conjugated to a single antibody molecule. The optimal DOL typically falls between 2 and 10 to maintain antibody function.[7]
| Molar Excess of Azido-PEG5-NHS | Expected DOL |
| 10-fold | 2 - 4 |
| 20-fold | 4 - 6 |
Note: These are estimated values and the actual DOL should be determined experimentally.
Table 3: Characterization of Azide-Modified Antibody Stability
The conjugation process should ideally not affect the stability of the antibody. Differential Scanning Fluorimetry (DSF) can be used to determine the melting temperature (Tm) of the antibody before and after conjugation.
| Antibody | Melting Temperature (Tm) |
| Unmodified Antibody | ~67 °C |
| Azide-Modified Antibody | ~67 °C |
Data suggests that the introduction of the azide-PEG linker does not significantly alter the thermal stability of the antibody.[8]
Experimental Protocols
This section provides a detailed step-by-step protocol for the conjugation of this compound to an antibody.
Part 1: Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be exchanged into an amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.4.[9] This can be achieved using dialysis or a desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer. The concentration can be determined by measuring the absorbance at 280 nm.
Part 2: Conjugation Reaction
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4] Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use.[4]
-
Reaction Setup: Add the calculated amount of the 10 mM this compound stock solution to the antibody solution to achieve the desired molar excess (e.g., 20-fold).[4] The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4]
-
Quenching (Optional): The reaction can be quenched by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[9] Incubate for 15-30 minutes at room temperature.
Part 3: Purification of the Azide-Modified Antibody
-
Removal of Excess Reagent: The unreacted this compound and other small molecules must be removed from the conjugated antibody. This is typically achieved by size exclusion chromatography (SEC), dialysis, or using a desalting column.
Part 4: Characterization of the Conjugate
-
Degree of Labeling (DOL) Calculation: The DOL can be determined using UV-Vis spectrophotometry if the linker contains a chromophore. However, for this non-chromophoric linker, alternative methods are required. One common method is to perform a subsequent click reaction with a dye-containing alkyne (e.g., DBCO-Fluorophore) and then calculate the DOL based on the absorbance of the dye and the protein.[10] Alternatively, mass spectrometry can be used to determine the mass of the conjugated antibody and thereby calculate the DOL.
-
Quantification of Azide Groups: The number of azide groups on the antibody can be quantified using methods such as the Staudinger ligation with a phosphine-based probe or by reacting with a DBCO-containing fluorescent dye and measuring the fluorescence.[11][12]
-
Functional Analysis: The biological activity of the conjugated antibody should be assessed to ensure that the conjugation process has not compromised its antigen-binding affinity. This can be evaluated using methods such as ELISA or flow cytometry.
-
Stability Assessment: The thermal stability of the azide-modified antibody can be compared to the unmodified antibody using nanoDSF to measure the melting temperature (Tm).[8]
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for conjugating this compound to antibodies.
Signaling Pathway: Antibody-Drug Conjugate (ADC) Internalization and Action
Caption: Generalized signaling pathway for an antibody-drug conjugate (ADC).
References
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. furthlab.xyz [furthlab.xyz]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. d-nb.info [d-nb.info]
- 12. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Azido-PEG5-CH2CO2-NHS in Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Azido-PEG5-CH2CO2-NHS, a heterobifunctional linker, in bioconjugation. This linker enables a two-step conjugation strategy: first, the covalent attachment to primary amines on biomolecules via its N-hydroxysuccinimide (NHS) ester, followed by a highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This methodology is widely employed for the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other complex biomolecular structures.[1][2][3][4][5]
The polyethylene glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product.[2][3][6][7]
I. Overview of the Two-Step Bioconjugation Strategy
The overall workflow involves two main stages:
-
Amine Labeling with this compound: The NHS ester group reacts with primary amines (-NH2), such as those on the side chains of lysine residues or the N-terminus of proteins, to form a stable amide bond. This step introduces the azide functionality onto the biomolecule.[8][9][10]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified biomolecule is then reacted with a molecule containing a terminal alkyne. In the presence of a Cu(I) catalyst, a stable triazole linkage is formed, covalently connecting the two molecules.[2][5][6][7] This reaction is highly selective and bio-orthogonal, meaning it does not interfere with other functional groups found in biological systems.[2]
II. Quantitative Data and Reaction Parameters
The following tables summarize key quantitative data and recommended parameters for the successful application of this compound in bioconjugation.
Table 1: NHS Ester Conjugation Parameters
| Parameter | Recommended Value/Range | Notes |
| Molar Excess of this compound | 5- to 20-fold molar excess over the biomolecule | A 20-fold molar excess for a 1-10 mg/mL antibody solution typically results in 4-6 PEG linkers per antibody.[8][9][10][11] The optimal ratio should be determined empirically. |
| Biomolecule Concentration | 1-10 mg/mL | More dilute protein solutions may require a higher molar excess of the NHS ester to achieve the same level of labeling.[8][9][10] |
| Reaction Buffer | Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 | Optimal pH for NHS ester reaction is 8.3-8.5.[1] Buffers containing primary amines (e.g., Tris, glycine) must be avoided.[8][9][10][12] |
| Reaction Temperature | Room temperature or 4°C | Lower temperatures (4°C or on ice) can slow the rate of NHS ester hydrolysis.[8][9][10][12] |
| Incubation Time | 30-60 minutes at room temperature, or 2 hours on ice/4°C | Longer incubation times may increase the hydrolysis of the NHS ester.[8][9][10] |
| Quenching Reagent | 50-100 mM Tris-HCl or glycine, pH ~8.0 | Added to stop the reaction by consuming any unreacted NHS ester.[1][2] |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters
| Parameter | Recommended Concentration/Ratio | Notes |
| Alkyne-Modified Molecule | 2- to 5-fold molar excess over the azide-functionalized biomolecule | The optimal ratio may vary depending on the specific reactants. |
| Copper(II) Sulfate (CuSO4) | 0.1 - 1 mM final concentration | The source of the copper catalyst.[2] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM final concentration | Reduces Cu(II) to the active Cu(I) state.[2] Should be freshly prepared. |
| Copper Ligand (e.g., TBTA, THPTA) | 5:1 ligand to copper ratio | Stabilizes the Cu(I) ion, enhances reaction efficiency, and protects biomolecules from oxidative damage.[2] |
| Reaction Buffer | PBS, pH 7.4 | The CuAAC reaction is generally insensitive to pH in the range of 4-11. |
| Reaction Temperature | Room temperature | |
| Incubation Time | 1-4 hours | Reaction progress can be monitored by appropriate analytical techniques. |
III. Experimental Protocols
The following are detailed protocols for the two-step bioconjugation process using this compound.
Protocol 1: Labeling of Proteins with this compound
This protocol describes the introduction of the azide moiety onto a protein using the NHS ester functionality of the linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., desalting column, dialysis cassette)
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[8][9][10][12]
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[1][8] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[8][9][10]
-
Adjust pH (Optional but Recommended): For optimal reaction, adjust the pH of the protein solution to 8.3-8.5 by adding a calculated amount of a suitable buffer (e.g., 1 M sodium bicarbonate).[1]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[8][9][10][11] Ensure the final concentration of the organic solvent does not exceed 10% (v/v).[8][9][10]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][9][10]
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted this compound and reaction byproducts by purifying the conjugate using a desalting column (size-exclusion chromatography) or dialysis.[1][2][8][9][10]
Protocol 2: CuAAC Reaction of Azide-Labeled Protein with an Alkyne-Modified Molecule
This protocol describes the "click" reaction to conjugate the azide-functionalized protein with an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-functionalized molecule of interest
-
Copper(II) Sulfate (CuSO4) solution (e.g., 50 mM in water)
-
Sodium Ascorbate solution (e.g., 50 mM in water, freshly prepared)
-
Copper ligand (e.g., TBTA or THPTA) solution (e.g., 10 mM in DMSO)
-
PBS, pH 7.4
-
Purification equipment (e.g., desalting column, dialysis cassette)
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, combine the azide-functionalized protein and a 2- to 5-fold molar excess of the alkyne-functionalized molecule in PBS.
-
Prepare Catalyst Solution: In a separate tube, prepare the catalyst solution immediately before use. Add the catalyst components in the following order, vortexing gently after each addition:
-
Initiate the Click Reaction: Add the freshly prepared catalyst solution to the protein-alkyne mixture.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the final protein conjugate using a desalting column or dialysis to remove the copper catalyst, excess reagents, and byproducts.[2]
IV. Visualizations
Experimental Workflow
Caption: Workflow for two-step bioconjugation.
CuAAC Reaction Mechanism
Caption: Simplified CuAAC reaction mechanism.
V. Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or no labeling in Step 1 | Hydrolysis of NHS ester: Reagent exposed to moisture or dissolved too early. | Prepare the this compound solution immediately before use in anhydrous solvent.[8][9][10][12] |
| Incorrect reaction pH: pH is too low for efficient amine reaction. | Ensure the buffer pH is between 7.2 and 8.5 (optimally 8.3-8.5).[1] | |
| Presence of competing amines: Buffer contains Tris, glycine, or other primary amines. | Perform buffer exchange into an amine-free buffer like PBS before the reaction.[8][9][10][12] | |
| Low yield in CuAAC reaction | Oxidation of Cu(I) catalyst: Oxygen in the reaction mixture inactivates the catalyst. | Degas the reaction mixture. Ensure the use of a stabilizing ligand like TBTA or THPTA. |
| Inactive reducing agent: Sodium ascorbate solution is old and has oxidized. | Always use a freshly prepared solution of sodium ascorbate. | |
| Protein precipitation during reaction | High concentration of organic solvent: Too much DMSO/DMF added with the linker. | Ensure the final concentration of the organic solvent is kept to a minimum, typically below 10%.[8][9][10] |
| Copper-induced aggregation: The copper catalyst may cause some proteins to precipitate. | Ensure adequate mixing and consider using a copper chelating ligand to minimize this effect. |
VI. Purification and Analysis
Effective purification is critical to remove unreacted reagents and byproducts.
-
Purification of PEGylated Proteins:
-
Size Exclusion Chromatography (SEC): Efficiently separates the larger PEGylated protein from smaller unreacted linkers and byproducts.[][14]
-
Ion Exchange Chromatography (IEX): Can be used to separate proteins based on the extent of PEGylation, as the PEG chains can shield surface charges.[][14]
-
Hydrophobic Interaction Chromatography (HIC): An alternative method that separates based on changes in hydrophobicity after PEGylation.[]
-
Dialysis/Ultrafiltration: Effective for removing small molecules from the final conjugate solution.[14][15]
-
-
Analysis of Conjugates:
-
SDS-PAGE: Can be used to visualize the increase in molecular weight after PEGylation and conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate mass of the conjugate, confirming successful labeling and allowing for the determination of the degree of labeling.
-
UV-Vis Spectroscopy: If a chromophore is conjugated, its absorbance can be used to quantify the degree of labeling.
-
HPLC (SEC, RP, IEX): Can be used to assess the purity of the final conjugate.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. Buy Azido-PEG1-CH2CO2-NHS | 1480545-09-2 | >95% [smolecule.com]
- 6. This compound, 2144777-77-3 | BroadPharm [broadpharm.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG5-CH2CO2-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[] Azido-PEG5-CH2CO2-NHS is a bifunctional linker designed to facilitate a two-step bioconjugation strategy. This reagent features an N-hydroxysuccinimide (NHS) ester for the facile labeling of primary amines on biomolecules, such as proteins and antibodies, and an azide group for subsequent, highly specific SPAAC reactions with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
The integrated polyethylene glycol (PEG) spacer, composed of five repeating units, enhances the solubility of the reagent and the resulting conjugate in aqueous media. Furthermore, the PEG linker provides spatial separation between the conjugated molecules, which can mitigate steric hindrance and has been shown to increase reaction rates.[2][3] This makes this compound an ideal tool for a variety of applications, including the construction of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, and the assembly of complex biomolecular structures.
Key Features of this compound
-
Bifunctional: Contains an amine-reactive NHS ester and an alkyne-reactive azide.
-
Bioorthogonal: The azide group is chemically inert within biological systems until its specific reaction with a strained alkyne.
-
PEGylated: A five-unit PEG spacer enhances aqueous solubility and reduces steric hindrance.
-
Copper-Free: Enables bioconjugation in living systems where copper catalysts are cytotoxic.
-
Stable Linkage: Forms a robust triazole ring that is resistant to hydrolysis and enzymatic cleavage.[4]
Applications
-
Antibody-Drug Conjugate (ADC) Development: Site-specific or lysine-based conjugation of cytotoxic payloads to antibodies.
-
PROTAC Synthesis: Linking of E3 ligase-binding and target protein-binding moieties.
-
Biomolecule Labeling: Attachment of fluorophores, biotin, or other reporter molecules to proteins, peptides, or amine-modified oligonucleotides for imaging and detection.
-
Surface Modification: Immobilization of biomolecules on surfaces for biosensor development and other applications.
-
Drug Delivery: Construction of targeted drug delivery vehicles.
Quantitative Data
The following tables summarize key quantitative parameters related to SPAAC reactions involving DBCO and the influence of PEG linkers. While specific data for this compound is limited, the provided information offers valuable insights into expected performance.
Table 1: Second-Order Rate Constants for SPAAC Reactions
| DBCO Construct | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) |
| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22 |
| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 |
This table illustrates the impact of steric hindrance from a large biomolecule (Trastuzumab) on the reaction rate. The presence of a PEG5 linker on the DBCO-construct resulted in a 31 ± 16% increase in the reaction rate compared to the construct without the spacer, highlighting the benefit of the PEG linker in overcoming steric hindrance.[2][3]
Table 2: General Second-Order Rate Constants for DBCO Derivatives
| Cyclooctyne Derivative | Typical Second-Order Rate Constant (M⁻¹s⁻¹) |
| DBCO Derivatives | ~0.1 - 2.0 |
This table provides a general range for the expected reaction rates of various DBCO derivatives with azides.[5]
Experimental Protocols
Protocol 1: Two-Step Bioconjugation of a Protein with a DBCO-Functionalized Molecule
This protocol outlines the general procedure for first labeling a protein with this compound and then conjugating it to a DBCO-containing molecule via SPAAC.
Materials:
-
This compound
-
Protein of interest (e.g., IgG antibody)
-
DBCO-functionalized molecule (e.g., DBCO-drug, DBCO-fluorophore)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Step 1: Azide-Labeling of the Protein
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the NHS ester reaction. If necessary, exchange the buffer using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of DMSO in the reaction mixture should not exceed 10-15% to prevent protein precipitation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound using a desalting column or by dialysis against PBS. The resulting azide-functionalized protein is now ready for the SPAAC reaction.
Step 2: SPAAC Reaction with a DBCO-Functionalized Molecule
-
Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in a suitable solvent like DMSO.
-
Conjugation Reaction: To the purified azide-labeled protein, add the DBCO-functionalized molecule. A molar excess of 1.5 to 10-fold of the DBCO reagent over the azide-labeled protein is recommended to drive the reaction to completion.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or at 4°C. Reaction times may vary depending on the specific reactants and their concentrations. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Purify the final protein conjugate to remove any unreacted DBCO-functionalized molecule and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Characterization and Storage: Characterize the final conjugate using appropriate analytical methods (e.g., UV-Vis spectroscopy, mass spectrometry, SDS-PAGE). Store the purified conjugate under conditions optimal for the protein of interest.
Protocol 2: Assessment of Triazole Linkage Stability
The 1,2,3-triazole linkage formed via SPAAC is known for its exceptional stability.[4] A forced degradation study can be performed to confirm its integrity under various stress conditions.
Materials:
-
Purified triazole-linked conjugate
-
Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Control sample of the conjugate in a neutral buffer (e.g., PBS)
-
Analytical instrument for monitoring degradation (e.g., HPLC, LC-MS)
Procedure:
-
Sample Preparation: Prepare solutions of the triazole-linked conjugate in the acidic, basic, and oxidizing solutions, as well as in the neutral control buffer.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C or 50°C) for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, take an aliquot from each sample and analyze it by HPLC or LC-MS. Compare the chromatograms or mass spectra of the stressed samples to the control sample to detect any degradation products.
-
Data Interpretation: The absence of significant degradation peaks in the stressed samples compared to the control indicates the high stability of the triazole linkage under those conditions.
Visualizations
Caption: Experimental workflow for the two-step bioconjugation using this compound.
Caption: Chemical reaction scheme for the two-step conjugation process.
Caption: Logical workflow for Antibody-Drug Conjugate (ADC) development.
References
Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with Azido-PEG5-CH2CO2-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling a wide array of applications from diagnostics to therapeutics. A common and effective method for introducing new functionalities is the labeling of amine-modified oligonucleotides. This document provides a detailed guide to labeling oligonucleotides featuring a primary amine group with Azido-PEG5-CH2CO2-NHS ester. This process yields an oligonucleotide with a terminal azide group, poised for highly efficient and specific downstream conjugation via "click chemistry" reactions.
The this compound ester is a bifunctional linker. The N-hydroxysuccinimide (NHS) ester end reacts specifically with primary amines under mild conditions to form a stable amide bond.[1][] The other end of the linker presents an azide group, which is a key component for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high yield, specificity, and biocompatibility.[3] The polyethylene glycol (PEG) spacer enhances the solubility of the labeled oligonucleotide in aqueous buffers.
This application note provides detailed protocols for the labeling reaction, purification of the resulting azide-modified oligonucleotide, and subsequent quality control.
Reaction Principle
The core of the labeling process is the reaction between the primary amine on the modified oligonucleotide and the NHS ester of the Azido-PEG5 linker. The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4][1][] The reaction is highly pH-dependent, with optimal rates typically observed between pH 7.2 and 8.5.[1][5][6] Below this range, the amine is protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[1][5][6]
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide (e.g., with a 5'- or 3'-amino modifier)
-
This compound ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium borate buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the oligonucleotide for reaction with the NHS ester.[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Nuclease-free water
-
Ethanol (70% and 100%, cold)
-
3 M Sodium Acetate, pH 5.2
-
Purification system (e.g., HPLC with a reverse-phase column, desalting columns, or polyacrylamide gel electrophoresis - PAGE)
Protocol 1: Labeling of Amine-Modified Oligonucleotide
This protocol is optimized for a 0.2 µmole synthesis scale of an amine-modified oligonucleotide.
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-10 mg/mL.[6] For a 0.2 µmole synthesis, dissolving the oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer is a good starting point.[4]
-
Ensure the oligonucleotide solution is free of any amine-containing contaminants from previous purification steps. If necessary, perform a desalting step.
-
-
This compound Ester Solution Preparation:
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mg/mL.[7]
-
Note: NHS esters are moisture-sensitive and can hydrolyze over time. Prepare this solution fresh for each experiment.
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved this compound ester to the oligonucleotide solution.[8] For a 0.2 µmole oligonucleotide reaction, this would typically involve adding 25-50 µL of the 10 mg/mL NHS ester solution.[4]
-
Vortex the reaction mixture gently to ensure thorough mixing.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[5] The longer incubation at a lower temperature can help to minimize the hydrolysis of the NHS ester.[5]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. This will react with any remaining NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
Protocol 2: Purification of the Azide-Labeled Oligonucleotide
Purification is crucial to remove unreacted Azido-PEG5 linker, NHS byproduct, and any unlabeled oligonucleotide.
Method A: Ethanol Precipitation (for initial cleanup)
-
Add 0.1 volumes of 3 M Sodium Acetate, pH 5.2, to the reaction mixture.
-
Add 3 volumes of cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again for 10-15 minutes.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the purified azide-labeled oligonucleotide in nuclease-free water.
Method B: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a highly effective method for purifying the labeled oligonucleotide and separating it from the unlabeled starting material.
-
Equilibrate a suitable reverse-phase HPLC column (e.g., C18) with an appropriate mobile phase system (e.g., a gradient of acetonitrile in triethylammonium acetate buffer).
-
Inject the reaction mixture (or the resuspended pellet from ethanol precipitation) onto the column.
-
Elute the components using a linear gradient of increasing acetonitrile concentration. The more hydrophobic, azide-labeled oligonucleotide will typically elute later than the unlabeled, more polar oligonucleotide.
-
Collect the fractions corresponding to the desired product peak.
-
Lyophilize the collected fractions to obtain the purified azide-labeled oligonucleotide.
Method C: Polyacrylamide Gel Electrophoresis (PAGE)
Denaturing PAGE can also be used to purify the labeled oligonucleotide, as the addition of the Azido-PEG5 linker will result in a noticeable shift in mobility compared to the unlabeled oligonucleotide.
-
Prepare a denaturing polyacrylamide gel of an appropriate percentage for the size of your oligonucleotide.
-
Load the reaction mixture into a well.
-
Run the gel until adequate separation is achieved.
-
Visualize the bands (e.g., by UV shadowing).
-
Excise the band corresponding to the azide-labeled oligonucleotide.
-
Elute the oligonucleotide from the gel slice (e.g., by crush and soak method).
-
Recover the oligonucleotide by ethanol precipitation.
Quality Control
The success of the labeling reaction can be assessed by various analytical techniques:
-
Mass Spectrometry (MS): This is the most definitive method to confirm the successful conjugation. An increase in the molecular weight corresponding to the mass of the Azido-PEG5-CH2CO2 moiety should be observed.
-
HPLC Analysis: Analytical reverse-phase HPLC can be used to determine the purity of the final product. A new peak with a longer retention time compared to the starting amine-modified oligonucleotide indicates successful labeling. The relative peak areas can be used to estimate the labeling efficiency.
-
Gel Electrophoresis: A shift in the mobility of the labeled oligonucleotide on a polyacrylamide gel compared to the unlabeled starting material provides a qualitative confirmation of the labeling.
Data Presentation
The efficiency of the labeling reaction can be influenced by several factors, including the molar excess of the NHS ester and the reaction time. The following table provides illustrative data on how these parameters can affect the labeling yield.
| Molar Excess of Azido-PEG5-NHS Ester | Reaction Time (hours) | Labeling Efficiency (%) |
| 5x | 2 | 65 |
| 10x | 2 | 85 |
| 20x | 2 | 92 |
| 10x | 4 | 90 |
| 10x | 12 (at 4°C) | 95 |
Note: The data presented in this table is for illustrative purposes and represents typical outcomes. Actual results may vary depending on the specific oligonucleotide sequence, purity of reagents, and experimental conditions.
Downstream Applications: Click Chemistry
The azide-functionalized oligonucleotide is now ready for a variety of "click chemistry" applications. The most common of these is the reaction with an alkyne-modified molecule to form a stable triazole linkage. This can be achieved through two primary methods:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts readily with azides without the need for a catalyst. This is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolysis of NHS ester | Prepare NHS ester solution immediately before use. Consider performing the reaction at 4°C overnight.[5] |
| Suboptimal pH | Ensure the conjugation buffer is between pH 7.2 and 8.5.[5] | |
| Presence of amine-containing buffers (e.g., Tris) | Use a recommended amine-free buffer like sodium bicarbonate or sodium borate.[5] | |
| Insufficient molar excess of NHS ester | Increase the molar excess of the Azido-PEG5-NHS ester. | |
| Multiple Peaks in HPLC | Incomplete reaction and/or side products | Optimize reaction time and temperature. Ensure proper purification. |
| No Labeled Product | Inactive NHS ester | Use a fresh batch of this compound ester. |
| Poor quality amine-modified oligonucleotide | Ensure the starting oligonucleotide is of high purity. |
Visualizations
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Bioconjugation of Peptides with Azido-PEG5-CH2CO2-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, extend its in vivo half-life by reducing renal clearance, and decrease its immunogenicity. The Azido-PEG5-CH2CO2-NHS reagent is a heterobifunctional linker that facilitates the conjugation of a peptide to other molecules through "click chemistry."
This reagent contains two key functional groups:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group forms a stable amide bond with primary amines present on the peptide, such as the N-terminal α-amine or the ε-amine of lysine residues.
-
Azide Group (N3): This group serves as a bioorthogonal handle for subsequent conjugation to molecules containing an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as click chemistry.
These application notes provide detailed protocols for the bioconjugation of peptides with this compound, purification of the resulting conjugate, and its subsequent characterization.
Data Presentation
The efficiency of peptide conjugation with this compound is influenced by several factors, including the peptide's amino acid sequence, the concentration of reactants, reaction pH, and temperature. The following table summarizes representative quantitative data for the labeling of a model peptide.
| Parameter | Value | Notes |
| Peptide | Model Peptide (e.g., a 10-amino acid peptide with one primary amine) | Molecular Weight: ~1000 Da |
| Peptide Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency. |
| This compound Molar Excess | 10-20 fold | A molar excess ensures efficient conjugation to the peptide. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | pH is a critical factor for successful labeling.[1] |
| Reaction pH | 8.0-8.5 | Optimal pH for the reaction between NHS esters and primary amines.[1] |
| Reaction Temperature | Room Temperature (20-25°C) | Incubation at 4°C overnight is also a viable option. |
| Reaction Time | 1-4 hours | Reaction progress can be monitored by HPLC or mass spectrometry. |
| Solvent for NHS Ester | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | The NHS ester should be dissolved immediately before use. |
| Degree of Labeling (DoL) | Typically >90% for single amine peptides | Determined by mass spectrometry. |
| Yield of Purified Conjugate | 60-80% | Dependent on the efficiency of the purification method. |
Experimental Protocols
Protocol 1: Bioconjugation of a Peptide with this compound
This protocol describes the general procedure for labeling a peptide containing a primary amine with this compound.
Materials:
-
Peptide of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to prepare a 10 mg/mL stock solution.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved this compound to the peptide solution. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10%.
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: (Optional) Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Proceed immediately to the purification of the Azido-PEG5-peptide conjugate as described in Protocol 2.
Caption: Experimental workflow for peptide bioconjugation.
Protocol 2: Purification of Azido-PEG5-Peptide Conjugate by Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for purifying peptides and their conjugates.
Materials:
-
Crude Azido-PEG5-peptide conjugate solution
-
HPLC system with a C18 column suitable for peptide separation
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Fraction collection tubes
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the crude reaction mixture with a small amount of TFA (to a final concentration of ~0.1%). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Setup:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the flow rate appropriate for the column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Set the UV detector to monitor at 214 nm and 280 nm.
-
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes). The optimal gradient may need to be adjusted based on the hydrophobicity of the peptide.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks. The PEGylated peptide will typically elute later than the unconjugated peptide due to the increased hydrophobicity of the PEG linker.
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry to identify the fractions containing the desired Azido-PEG5-peptide conjugate.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified conjugate as a powder.
Protocol 3: Characterization of Azido-PEG5-Peptide Conjugate by Mass Spectrometry
Mass spectrometry is a critical tool to confirm the successful conjugation and to determine the molecular weight of the final product.
Procedure:
-
Sample Preparation: Dissolve a small amount of the lyophilized Azido-PEG5-peptide conjugate in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Mass Spectrometry Analysis: Analyze the sample using an appropriate mass spectrometer, such as MALDI-TOF or ESI-MS.
-
Data Analysis:
-
Determine the molecular weight of the conjugated peptide.
-
The expected molecular weight will be the sum of the molecular weight of the starting peptide and the mass of the Azido-PEG5-CH2CO- moiety (this compound minus the NHS group).
-
The absence of a peak corresponding to the unconjugated peptide indicates a high degree of labeling.
-
Application Example: Targeted Drug Delivery and Signaling Pathway Modulation
Azido-PEG5-conjugated peptides can be utilized in a two-step strategy for targeted drug delivery or for studying cellular signaling pathways. First, the peptide is conjugated with the Azido-PEG5 linker. In the second step, the azide group allows for the attachment of a payload, such as a therapeutic agent or a fluorescent probe, via click chemistry.
For instance, a cell-penetrating peptide (CPP) conjugated with Azido-PEG5 can be further reacted with a dibenzocyclooctyne (DBCO)-functionalized kinase inhibitor. This allows for the targeted delivery of the inhibitor into the cell, where it can modulate a specific signaling pathway.
Caption: Modulation of a signaling pathway via a CPP-delivered inhibitor.
References
Application Note: Optimizing Buffer Conditions for Protein Labeling with Azido-PEG-NHS Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Hydroxysuccinimide (NHS) esters are among the most common reagents for labeling proteins and other biomolecules containing primary amines.[1][2] These reagents react with the N-terminal α-amine and the ε-amines of lysine residues to form stable, covalent amide bonds.[2][3] The incorporation of an Azido-PEG-linker serves a dual purpose: the polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the terminal azide group provides a bioorthogonal handle for subsequent "click chemistry" reactions.[4] This two-step labeling strategy is invaluable for attaching a wide array of functionalities, including fluorophores, biotin, or drug molecules.[4]
The success of the initial NHS ester labeling step is critically dependent on the reaction conditions, particularly the composition and pH of the buffer. This document provides a detailed guide to optimizing these conditions to maximize labeling efficiency while minimizing common pitfalls like reagent hydrolysis and non-specific reactions.
Principle of the Method
The labeling reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][5] However, the NHS ester is also susceptible to hydrolysis, a competing reaction where water acts as the nucleophile, converting the ester to an unreactive carboxylic acid.[6][7] The rates of both the desired amine reaction and the competing hydrolysis are highly pH-dependent.[8][9]
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
Application Notes and Protocols for Azido-PEG5-CH2CO2-NHS Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of primary amines in biomolecules, such as the lysine residues and N-termini of proteins.[1][2][3] The Azido-PEG5-CH2CO2-NHS reagent is a bifunctional molecule that incorporates an amine-reactive NHS ester and a terminal azide group, connected by a hydrophilic polyethylene glycol (PEG) spacer.[4][5] This reagent facilitates a two-step bioconjugation strategy. First, the NHS ester reacts with primary amines on a target molecule to form a stable amide bond.[1][3] Subsequently, the incorporated azide group can be utilized in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate a second molecule of interest.[4][6][7][8] The PEG spacer enhances the solubility of the labeled molecule in aqueous buffers.[4][5]
Optimizing the molar excess of the NHS ester reagent to the target biomolecule is a critical step in achieving the desired degree of labeling (DOL).[3] An insufficient molar excess will result in a low DOL and potentially inadequate signal in downstream applications, while an excessive amount can lead to protein precipitation or loss of biological activity.[3][9] This document provides detailed protocols and guidelines for calculating the appropriate molar excess of this compound for labeling proteins and other amine-containing biomolecules.
Quantitative Data Summary
The optimal molar excess of this compound is empirical and should be determined for each specific application. Key factors influencing the molar excess include the concentration of the protein and the desired degree of labeling.[3] The following table provides recommended starting molar excess ratios based on protein concentration.
| Protein Concentration | Recommended Molar Excess (Reagent:Protein) | Expected Outcome |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations generally lead to more efficient labeling reactions.[3] |
| 1-5 mg/mL | 10-20 fold | A common concentration range for labeling antibodies and other proteins.[3][10] |
| < 1 mg/mL | 20-50 fold | A higher molar excess is often required to compensate for the lower reaction kinetics at dilute concentrations.[3][10] |
Experimental Protocols
Protocol 1: this compound Labeling of Proteins
This protocol describes a general procedure for labeling a protein with this compound.
Materials:
-
Protein to be labeled
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[11][12] Note: Avoid buffers containing primary amines like Tris, as they will compete with the labeling reaction.[3]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., desalting column or size-exclusion chromatography)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMF or DMSO.[1] For example, dissolve 4.18 mg of this compound (MW: 418.4 g/mol ) in 1 mL of anhydrous DMF.
-
-
Molar Excess Calculation:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess.
-
Formula: Volume of NHS ester (µL) = (Molar Excess × [Protein] in M × Volume of Protein in µL) / [NHS ester] in M
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10] Protect from light if the final application involves fluorescent detection.
-
-
Quench the Reaction (Optional but Recommended):
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Determination of Degree of Labeling (DOL):
-
The DOL can be determined using methods such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the number of attached Azido-PEG5-CH2CO2- moieties.
-
Protocol 2: Click Chemistry Reaction with Azide-Labeled Protein
This protocol provides a general procedure for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-labeled protein in PBS
-
Alkyne-containing molecule (e.g., a fluorescent probe with a terminal alkyne)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Reducing agent stock solution (e.g., 300 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 100 mM THPTA or TBTA in water or DMSO/water)[13]
Procedure:
-
Prepare the Reaction Mixture:
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[13] Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent alkyne.[13]
-
-
Purification:
-
Purify the labeled protein from excess reagents using a desalting column or dialysis.
-
Visualizations
Caption: Workflow for labeling a protein with this compound.
Caption: Two-step bioconjugation using this compound.
References
- 1. biotium.com [biotium.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. benchchem.com [benchchem.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. This compound, 2144777-77-3 | BroadPharm [broadpharm.com]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry – Med Chem 101 [medchem101.com]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
- 13. broadpharm.com [broadpharm.com]
Application Note: Purification of Proteins after Conjugation with Azido-PEG5-CH2CO2-NHS
Audience: Researchers, scientists, and drug development professionals.
Abstract: The conjugation of proteins with polyethylene glycol (PEG) moieties, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals, including improved pharmacokinetics and reduced immunogenicity.[1][2] The Azido-PEG5-CH2CO2-NHS linker allows for the covalent attachment of a PEG chain containing a terminal azide group, which can be used for subsequent "click chemistry" reactions.[3][4] Following the conjugation reaction, a heterogeneous mixture containing the desired PEGylated protein, unreacted protein, excess PEG reagent, and reaction byproducts is generated.[] A robust purification strategy is therefore critical to isolate the purified conjugate and ensure its safety and efficacy. This document provides detailed protocols for common purification methodologies and guidelines for process optimization.
The Conjugation Reaction
The process begins with the reaction between a primary amine on the protein (typically the N-terminus or the ε-amino group of a lysine residue) and the N-hydroxysuccinimide (NHS) ester of the this compound reagent. This reaction forms a stable amide bond.[6] The reaction is pH-dependent, with an optimal range of pH 8.3-8.5.[6][7]
Caption: Reaction of a protein's primary amine with this compound.
Overview of Purification Strategies
The selection of a purification method depends on the physicochemical differences between the desired PEGylated protein and the impurities. Key factors include the size of the protein, the size of the attached PEG chain, the scale of the reaction, and the required purity of the final product.[6][8] The most common techniques are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[][6] Ion Exchange Chromatography (IEX) can also be employed, as PEGylation can shield surface charges, altering the protein's binding properties.[][9]
Caption: General workflow for purifying PEGylated proteins after conjugation.
Quantitative Comparison of Purification Methods
Each purification technique offers a unique balance of resolution, speed, capacity, and yield. The choice depends heavily on the specific application and scale.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic radius.[] | Diffusion across a semi-permeable membrane based on a concentration gradient.[6] | Convective transport across a semi-permeable membrane with pressure differential.[10][11] |
| Typical Purity | >95% | >90% (for small molecule removal) | >90% (for small molecule removal) |
| Typical Recovery | 80-95% | >95% | >95% |
| Processing Time | Hours | 12-48 Hours (multiple buffer exchanges)[6] | 1-4 Hours |
| Scalability | Low to Medium | Low to Medium | High (Process scale)[10] |
| Key Advantage | High resolution, separates unreacted protein and aggregates from the conjugate.[9] | Simple setup, gentle on proteins. | Fast, scalable, combines purification and concentration.[11] |
| Key Disadvantage | Sample dilution, limited loading capacity.[12] | Very slow, not effective for separating unreacted protein. | Requires specialized equipment, potential for membrane fouling. |
Detailed Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
SEC is ideal for achieving high purity by separating the PEGylated conjugate from unreacted protein, free PEG reagent, and aggregates based on differences in their hydrodynamic radii.[][12]
-
Materials & Equipment:
-
SEC column (e.g., Superdex 200 or similar, chosen based on the molecular weight of the conjugate).
-
Chromatography system (e.g., FPLC, HPLC).
-
UV Detector (monitoring at 280 nm).
-
Fraction collector.
-
Running Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Clarified post-conjugation reaction mixture (centrifuged or filtered through a 0.22 µm filter).
-
-
Procedure:
-
System Preparation: Equilibrate the chromatography system and the SEC column with at least two column volumes of running buffer until a stable baseline is achieved.
-
Sample Loading: Inject the clarified reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume to ensure optimal resolution.[6]
-
Elution: Elute the column with the running buffer at the flow rate recommended by the manufacturer.
-
Fraction Collection: Monitor the elution profile via UV absorbance at 280 nm. Collect fractions corresponding to the different peaks. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the smaller, unreacted protein.[9] Aggregates, if present, will elute first in or near the void volume.[13]
-
Analysis: Analyze the collected fractions using SDS-PAGE or analytical SEC to confirm the purity of the PEGylated protein.
-
Pooling: Pool the fractions containing the purified conjugate of the desired purity.
-
Caption: Detailed workflow for purification using Size Exclusion Chromatography (SEC).
Protocol 2: Purification by Dialysis
Dialysis is a straightforward method for removing small molecule impurities like unreacted this compound and its hydrolysis byproducts from the reaction mixture.[6] It is particularly suitable for smaller-scale operations.
-
Materials & Equipment:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for most proteins, to retain the protein and conjugate while allowing small molecules to pass through.[14]
-
Large beaker (for dialysis buffer).
-
Magnetic stir plate and stir bar.
-
Dialysis Buffer (e.g., PBS, pH 7.4), at least 1000 times the volume of the sample.
-
-
Procedure:
-
Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions (this often involves rinsing with water).
-
Sample Loading: Load the conjugation reaction mixture into the dialysis device, leaving some headspace. Seal the device securely with clamps or by knotting the tubing.[14]
-
First Dialysis Step: Place the sealed dialysis device into the beaker containing cold (4°C) dialysis buffer. Ensure the device is fully submerged.
-
Stirring: Gently stir the buffer on a magnetic stir plate at 4°C.[6]
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours. Discard the buffer and replace it with fresh, cold dialysis buffer.
-
Repeat: Perform at least two more buffer exchanges. For maximum removal of contaminants, the final dialysis step can be conducted overnight at 4°C.[6]
-
Sample Recovery: Carefully recover the purified protein conjugate from the dialysis device.
-
Protocol 3: Purification by Tangential Flow Filtration (TFF)
TFF, or cross-flow filtration, is a rapid and scalable method for buffer exchange and concentration. It is highly effective for removing unreacted PEG linkers and byproducts from large-volume samples.[10][11]
-
Materials & Equipment:
-
TFF system (pump, reservoir, pressure gauges, tubing).
-
TFF cassette (membrane) with an appropriate MWCO (e.g., 10 kDa or 30 kDa, depending on protein size).
-
Diafiltration Buffer (e.g., PBS, pH 7.4).
-
-
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's protocol. Install the membrane cassette and flush the system with purified water to remove any storage solution.
-
Equilibration: Equilibrate the system by running Diafiltration Buffer through it.
-
Sample Loading: Load the conjugation reaction mixture into the feed reservoir.
-
Initial Concentration (Optional): Concentrate the sample to a smaller volume to reduce the amount of diafiltration buffer required.
-
Diafiltration: Begin the diafiltration process by adding Diafiltration Buffer to the feed reservoir at the same rate that permeate is being removed. This maintains a constant volume while exchanging the buffer.
-
Buffer Exchange Volume: Continue diafiltration for 5-10 diavolumes (one diavolume equals the volume of the product in the reservoir) to ensure complete removal of small molecule impurities.[6]
-
Final Concentration: Once buffer exchange is complete, concentrate the purified conjugate to the desired final volume and concentration.
-
Sample Recovery: Recover the purified and concentrated protein conjugate from the system.
-
Characterization of the Purified Conjugate
After purification, it is essential to characterize the final product to assess its purity, integrity, and degree of PEGylation.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight upon PEGylation and to assess purity. The PEGylated protein will migrate slower than the unmodified protein.[8]
-
Analytical SEC-HPLC: Used to determine the purity of the conjugate and quantify the amount of aggregate or remaining unreacted protein.[15][16]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the molecular weight of the conjugate and determine the number of PEG molecules attached per protein.[1][17]
Troubleshooting
-
Problem: Protein Aggregation.
-
Cause: High protein concentration, suboptimal buffer conditions (pH, ionic strength), or cross-linking from bifunctional PEG reagents can cause aggregation.[13]
-
Solution: Optimize reaction conditions by working at a lower protein concentration.[18] Screen different pH values or salt concentrations.[18] Consider adding stabilizing excipients like sucrose or glycerol to the buffer.[13] Analyze for aggregates using SEC or Dynamic Light Scattering (DLS).[13]
-
-
Problem: Low Recovery.
-
Cause: Non-specific binding of the protein to chromatography media or filter membranes. For dialysis, using a membrane with too large an MWCO.
-
Solution: For TFF, ensure the correct membrane type and MWCO are used. For SEC, try adding a small amount of a non-ionic detergent to the running buffer to reduce non-specific interactions. Ensure the dialysis membrane MWCO is at least 3-5 times smaller than the molecular weight of the protein.
-
-
Problem: Incomplete Separation of Unreacted Protein (SEC).
-
Cause: Insufficient difference in hydrodynamic radius between the PEGylated and un-PEGylated protein. This can occur with small proteins and small PEG chains.
-
Solution: Use a longer SEC column or a resin with a smaller bead size for higher resolution. Alternatively, use an orthogonal method like Ion Exchange Chromatography (IEX) as a subsequent purification step.[]
-
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 2144777-77-3 | BroadPharm [broadpharm.com]
- 4. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tangential Flow Filtration Facilitated Fractionation and PEGylation of Low and High Molecular Weight Polymerized Hemoglobins and Their Biophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 13. benchchem.com [benchchem.com]
- 14. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 15. lcms.cz [lcms.cz]
- 16. waters.com [waters.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting & Optimization
Troubleshooting low yield in Azido-PEG5-CH2CO2-NHS reactions
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Azido-PEG5-CH2CO2-NHS conjugation reactions and address issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound reaction?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 9.0.[1] The reaction is strongly pH-dependent.[2] At a lower pH, the primary amine is protonated, rendering it unreactive.[2][3] Conversely, at a higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the aminolysis reaction and reduces the overall efficiency.[1][2][4] For many applications, a pH of 8.3-8.5 is considered optimal.[2]
Q2: Which buffers are recommended for this reaction?
Phosphate, carbonate-bicarbonate, HEPES, or borate buffers at a pH of 7.2 to 8.5 are most commonly used for NHS-ester crosslinking reactions.[1] A 0.1 M sodium bicarbonate solution is a good choice as it has an appropriate pH.[2]
Q3: Are there any buffers I should avoid?
Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][5] These buffers will compete with the target molecule for reaction with the NHS ester.[1] However, they can be useful for quenching the reaction at the end of the procedure.[1]
Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have low water solubility and should be dissolved in a water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][2][6] It is crucial to use high-quality, amine-free DMF, as any contaminating amines can react with the NHS ester.[2][7] The final concentration of the organic solvent in the reaction should typically not exceed 10%.[1][5]
Q5: How should I store the this compound reagent?
The this compound reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[5] It is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation.[5] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[5] Any unused reconstituted reagent should be discarded.[5]
Q6: At what temperature and for how long should I run the reaction?
NHS ester conjugations are typically performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1][2][5] The optimal time can depend on the specific reactants and their concentrations. Longer incubation times may be required for dilute protein solutions.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Labeling | Inactive NHS Ester: The this compound reagent may have hydrolyzed due to improper storage or handling.[5][6] | Use a fresh vial of the reagent. Ensure it is stored in a desiccated environment at -20°C and brought to room temperature before opening.[5] Prepare the reagent solution immediately before use.[5] |
| Suboptimal pH: The reaction pH may be too low, causing protonation of the primary amines, or too high, leading to rapid hydrolysis of the NHS ester.[2][3] | Verify the pH of your reaction buffer and ensure it is within the optimal range of 7.2-9.0.[1] A pH of 8.3-8.5 is often ideal.[2] | |
| Presence of Competing Nucleophiles: The reaction buffer or sample may contain primary amines (e.g., Tris, glycine) or other nucleophiles that compete with the target molecule.[1][6] | Exchange the sample into an amine-free buffer such as PBS, HEPES, or borate buffer before starting the reaction.[5] | |
| Insufficient Molar Excess of NHS Ester: For dilute protein solutions, a higher molar excess of the NHS ester is required to achieve a good labeling efficiency.[5] | Increase the molar excess of the this compound reagent. A 20-fold molar excess is a common starting point for antibody labeling.[5] | |
| Inconsistent Results | Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH.[2] | Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH.[2] |
| Variable Reagent Quality: Impurities in the NHS ester or solvents can affect the reaction outcome. | Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[2] | |
| Precipitation During Reaction | Low Solubility of Labeled Protein: The addition of the PEG linker may alter the solubility of the target protein. | Optimize the reaction conditions, such as protein concentration and buffer composition. Consider using a sulfo-NHS ester version of the reagent if available, as the sulfonate group increases water solubility.[1] |
Data Presentation
Table 1: pH-Dependent Hydrolysis of NHS Esters
The stability of the NHS ester is highly dependent on the pH of the reaction buffer. The rate of hydrolysis increases significantly with increasing pH, which is a critical consideration for optimizing reaction yield.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][4] |
| 8.6 | 4 | 10 minutes[1][4] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. The optimal conditions, particularly the molar ratio of the NHS ester to the protein, may need to be determined empirically.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[5]
-
Prepare the NHS Ester Solution: Equilibrate the vial of this compound to room temperature before opening.[5] Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.[5]
-
Calculate Reagent Volume: Determine the desired molar excess of the this compound reagent. A 20-fold molar excess is a common starting point.[5] Calculate the volume of the 10 mM stock solution needed. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[5]
-
Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[5]
-
Quenching (Optional): To stop the reaction, a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0, can be added.
-
Purification: Remove the unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.[5]
-
Characterization and Storage: Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA). The degree of labeling can be determined using methods such as mass spectrometry. Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.
Mandatory Visualization
Caption: Reaction of this compound with a primary amine.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Competing reactions of an NHS ester.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
Preventing hydrolysis of Azido-PEG5-CH2CO2-NHS in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Azido-PEG5-CH2CO2-NHS, with a primary focus on preventing its hydrolysis in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker. It contains two key reactive groups:
-
An azide group (-N3) which is used in "click chemistry" reactions, most commonly with alkyne-containing molecules to form a stable triazole linkage.[1][2]
-
An N-hydroxysuccinimide (NHS) ester (-O-N(C=O)2) which is reactive towards primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, forming a stable amide bond.[3][4][5]
The polyethylene glycol (PEG) spacer (PEG5) increases the hydrophilicity and solubility of the molecule in aqueous solutions.[1][2]
Q2: What is NHS-ester hydrolysis and why is it a concern?
NHS-ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, leading to the cleavage of the ester bond. This reaction converts the amine-reactive NHS ester into an unreactive carboxylic acid and releases N-hydroxysuccinimide (NHS) as a byproduct.[3][6][7] This is a significant concern because the hydrolyzed product is no longer capable of reacting with primary amines, which reduces the efficiency of your conjugation reaction and leads to lower yields of the desired product.[6][7]
Q3: What are the main factors that influence the rate of NHS-ester hydrolysis?
Several factors can significantly impact the rate of NHS-ester hydrolysis:
-
pH: This is the most critical factor. The rate of hydrolysis increases significantly with increasing pH.[3][6][7][8] While a slightly alkaline pH (7.2-8.5) is required for the efficient reaction with primary amines, higher pH values will accelerate the competing hydrolysis reaction.[3][9]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[7][9]
-
Buffer Composition: The type of buffer used is crucial. Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS-ester reactions as they will compete with the target molecule for reaction with the NHS ester.[4][9]
-
Time: The longer the NHS ester is in an aqueous environment, the greater the extent of hydrolysis.[7] Therefore, it is recommended to use the NHS-ester solution immediately after preparation.[10]
Troubleshooting Guide: Low Conjugation Efficiency
Low or no yield of your desired conjugate is a common issue. This guide will help you troubleshoot potential causes related to the hydrolysis of this compound.
| Potential Cause | Recommended Action |
| Suboptimal pH of Reaction Buffer | Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range for NHS-ester coupling is typically pH 7.2-8.5.[3][9] For many applications, a pH of 8.3-8.5 is recommended.[4][6][11] |
| Hydrolysis of this compound | Prepare the this compound solution immediately before use.[10] If you suspect hydrolysis is a major issue, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[9] |
| Incompatible Buffer System | Ensure your reaction buffer is free of primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine will compete with your target molecule.[4][9] Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[6][9] |
| Poor Quality or Degraded NHS Ester | Store your this compound desiccated at -20°C.[10][12] Before opening, allow the vial to warm to room temperature to prevent condensation, as moisture will cause hydrolysis.[10][13] |
| Low Concentration of Reactants | Low concentrations of your target molecule can make the competing hydrolysis reaction more significant.[3] If possible, increase the concentration of your protein or other amine-containing molecule. A concentration of 1-10 mg/mL is often recommended.[4] |
Quantitative Data: NHS-Ester Stability
The stability of the NHS ester is highly dependent on the pH and temperature of the solution. The following table summarizes the half-life of NHS esters under various conditions. While this data is for general NHS esters, it provides a valuable guideline for working with this compound.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[3][8] |
| 7.0 | Ambient | ~7 hours[5] |
| 8.0 | Room Temperature | ~210 minutes[14][15] |
| 8.5 | Room Temperature | ~180 minutes[14][15] |
| 8.6 | 4 | 10 minutes[3][8] |
| 9.0 | Room Temperature | ~125 minutes[14][15] |
| 9.0 | Ambient | Minutes[5] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[4] If the protein is in a buffer containing amines, perform a buffer exchange.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[16]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.[6]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6] The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[6]
-
Purification: Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[6]
Protocol 2: Assessing the Reactivity of this compound by Hydrolysis
This protocol can be used to determine if your stock of this compound has been compromised by moisture.
Materials:
-
This compound
-
Amine-free buffer (e.g., PBS, pH 7.2)
-
0.5-1.0 N NaOH
-
Spectrophotometer
Procedure:
-
Weigh 1-2 mg of the this compound into a microfuge tube.[13]
-
Dissolve the reagent in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.[13]
-
Prepare a control tube containing only the buffer (and organic solvent if used).[13]
-
Measure the absorbance of the NHS-ester solution at 260 nm. The initial absorbance should be low.
-
To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds to induce rapid hydrolysis.[13]
-
Promptly measure the absorbance at 260 nm. A significant increase in absorbance indicates the presence of reactive NHS ester, as the released NHS byproduct absorbs strongly at this wavelength.[3][13]
Visualizations
Caption: Competing reactions of this compound with a primary amine and water.
Caption: Troubleshooting workflow for low conjugation efficiency with this compound.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, 2144777-77-3 | BroadPharm [broadpharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Azido-PEG5-CH2CO2-NHS Conjugation
Welcome to the technical support center for Azido-PEG5-CH2CO2-NHS conjugation. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
A1: The optimal pH for the reaction between an NHS ester and a primary amine is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester.[1] The recommended pH range is typically 7.2 to 9.0, with an optimal pH often cited as 8.3-8.5 .[2][3][4][5] At a lower pH, the primary amine is protonated and thus a poor nucleophile, leading to a slow reaction rate.[1] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and reduces the overall yield.[1][3]
Q2: Which buffers are recommended for this conjugation reaction?
A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[1][5] Recommended buffers include:
-
HEPES buffer (pH 7.2-8.5)[3]
Q3: How should I dissolve the this compound reagent?
A3: this compound, like many NHS esters, may have limited solubility in aqueous solutions. It is recommended to first dissolve the reagent in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][9] This stock solution can then be added to your protein or molecule of interest in the appropriate aqueous reaction buffer.[2] Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturation of proteins.[10]
Q4: What are the typical reaction times and temperatures for this conjugation?
A4: The reaction time and temperature can be varied to optimize the conjugation efficiency. Common conditions are:
The choice between these conditions may depend on the stability of the molecules being conjugated.
Q5: How can I stop or "quench" the conjugation reaction?
A5: To stop the reaction, you can add a small molecule containing a primary amine. This will react with any remaining unreacted NHS esters.[3] Common quenching reagents include:
Data Presentation
Table 1: Effect of pH on NHS Ester Reaction Efficiency
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Conjugation Efficiency |
| < 7.0 | Low (amines are protonated) | Low | Low |
| 7.2 - 8.5 | High (deprotonated amines) | Moderate | Optimal |
| > 9.0 | High | High (competes with conjugation) | Reduced |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
| [3] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
-
Prepare the Protein Solution: Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[1]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF.[1]
-
Perform the Conjugation: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[1] Mix gently.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Quench the Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[1]
-
Purify the Conjugate: Remove excess, unreacted labeling reagent and byproducts using gel filtration (desalting column) or dialysis.[1]
Mandatory Visualization
Caption: Experimental workflow for this compound conjugation.
Troubleshooting Guide
Issue: Low or No Conjugation Yield
This is a common problem that can often be resolved by systematically checking the reaction components and conditions.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. biotium.com [biotium.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Common side reactions with NHS ester labeling
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding common side reactions and challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of an NHS ester?
A1: NHS esters are widely used reagents that react with primary amines (-NH2) to form stable amide bonds.[1][2] In protein labeling, the primary targets are the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[1][3] The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][5]
Q2: What is the most common side reaction in NHS ester labeling, and how can it be minimized?
A2: The most significant and common side reaction is the hydrolysis of the NHS ester.[3][4] In aqueous solutions, water molecules can act as nucleophiles and attack the ester, leading to its cleavage. This reaction inactivates the NHS ester, rendering it unable to conjugate with the target amine. The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[3][4] To minimize hydrolysis, it is crucial to perform the labeling reaction within the optimal pH range (typically 7.2-8.5) and to use the NHS ester solution immediately after preparation.[6] Working at lower temperatures (e.g., 4°C) can also help reduce the rate of hydrolysis, though this may require longer incubation times.[6]
Q3: Can NHS esters react with other functional groups besides primary amines?
A3: Yes, while NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic groups, leading to side products. These include:
-
Sulfhydryl groups (thiols): Cysteine residues contain sulfhydryl groups that can react with NHS esters to form thioesters. However, these thioester linkages are generally less stable than amide bonds and can be hydrolyzed or displaced by primary amines.[5][7]
-
Hydroxyl groups: The hydroxyl groups of serine, threonine, and tyrosine residues can undergo O-acylation.[8][9][10] This reaction is more likely to occur at higher pH and can be a significant side reaction, especially when primary amines are not readily accessible.[9]
-
Secondary amines: While less reactive than primary amines, secondary amines can also react with NHS esters.[11][12]
Q4: Why is the choice of buffer so critical for NHS ester labeling?
A4: The buffer composition is critical for several reasons. Firstly, the reaction is highly pH-dependent, and the buffer maintains the optimal pH range (7.2-8.5) for efficient labeling while minimizing hydrolysis.[6] Secondly, it is imperative to use amine-free buffers, such as phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer.[6][13] Buffers containing primary amines, like Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester, drastically reducing labeling efficiency.[6]
Troubleshooting Guides
Low Labeling Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your reaction buffer is within the 7.2-8.5 range using a calibrated pH meter.[6] At lower pH, primary amines are protonated and non-reactive.[3] At higher pH, hydrolysis of the NHS ester is accelerated.[4] |
| Hydrolysis of NHS Ester | Prepare the NHS ester solution immediately before use.[6] Avoid storing NHS esters in aqueous solutions.[6] Consider performing the reaction at 4°C overnight to minimize hydrolysis.[6] |
| Incompatible Buffer | Ensure your buffer is free of primary amines (e.g., Tris, glycine).[6] If necessary, perform a buffer exchange into a recommended buffer like PBS or borate buffer prior to labeling.[6] |
| Poor Reagent Quality | Use a fresh, high-quality NHS ester reagent. Store the stock reagent desiccated at the recommended temperature (typically -20°C).[6] Use anhydrous grade DMSO or DMF to dissolve the NHS ester.[6] Degraded DMF can contain amines that will react with the ester.[14] |
| Low Reactant Concentration | Increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended).[6][15] You may also need to optimize the molar excess of the NHS ester.[14] |
| Inaccessible Amines | The primary amines on your target molecule may be sterically hindered.[6] If structural information is available, assess the accessibility of lysine residues. |
| Protein Precipitation | Over-labeling can alter the protein's net charge and solubility, leading to precipitation.[16] Reduce the molar excess of the NHS ester. If the crosslinker itself precipitates, ensure it is fully dissolved in the organic solvent before adding it to the aqueous buffer.[1] |
Non-Specific Binding or High Background
| Potential Cause | Troubleshooting Steps |
| Excess Unreacted NHS Ester | After the labeling reaction, remove unreacted NHS ester and byproducts using a desalting column or dialysis.[17] |
| Over-labeling of Protein | A high degree of labeling can lead to non-specific binding. Reduce the molar excess of the NHS ester during the labeling reaction.[1] |
| Inadequate Blocking (in immunoassays) | Optimize your blocking step by testing different blocking agents (e.g., BSA, non-fat milk) and varying the incubation time and temperature.[17] |
| Insufficient Washing (in immunoassays) | Increase the number and duration of wash steps. Consider adding a detergent like Tween 20 to your wash buffer.[17] |
Quantitative Data Summary
Table 1: Half-life of NHS Esters Under Different Conditions
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[4]
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
-
Buffer Preparation : Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5, or 0.1 M sodium bicarbonate, pH 8.3.[1][6]
-
Protein Solution Preparation : Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[14] If the protein is in an incompatible buffer, perform a buffer exchange.
-
NHS Ester Solution Preparation : Immediately before use, dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.[1]
-
Reaction : Add a calculated molar excess of the NHS ester solution to the protein solution. A common starting point is a 20- to 50-fold molar excess.[1] The final concentration of the organic solvent should be less than 10% of the total reaction volume.[1]
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours on ice.[1][4]
-
Quenching : Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.[1]
-
Purification : Remove excess, unreacted NHS ester and byproducts by gel filtration (desalting column) or dialysis.[14]
Protocol for Identifying and Removing O-acylation Side Products
Recent studies have highlighted that O-acylation of serine, threonine, and tyrosine residues is a significant side reaction.[8] While quenching with hydroxylamine is a common practice, it may not be fully efficient in removing these over-labeled peptides.[8]
-
Initial Labeling and Quenching : Follow the general protein labeling protocol (steps 1-5). For initial quenching, hydroxylamine can be used.
-
Screening for O-acylation : Analyze the labeled protein sample by mass spectrometry to identify any O-acylated peptides.[8]
-
Efficient Removal of O-derivatives : For more robust removal of O-acylated side products, systematic screening of nucleophilic aminolysis reagents may be necessary. A robust method can reduce the proportion of over-labeled peptides to less than 1%.[8]
Visualizations
Caption: Primary and side reaction pathways of NHS ester labeling.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. biotium.com [biotium.com]
- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the common challenge of protein aggregation during PEGylation.
Troubleshooting Guides
Issue: Immediate Precipitation or Cloudiness Upon Adding PEG Reagent
Possible Cause: Rapid changes in solution conditions (pH, solvent concentration) upon addition of the PEG reagent, leading to protein instability and aggregation.
Solutions:
-
Verify pH Compatibility: Ensure the pH of the PEG reagent solution is compatible with the optimal stability range of your protein. A significant pH shift can neutralize the protein's surface charge, leading to aggregation, especially near its isoelectric point (pI).
-
Control Solvent Concentration: If the PEG reagent is dissolved in an organic solvent (e.g., DMSO), ensure the final concentration in the reaction mixture is low (typically <10%). High organic solvent concentrations can denature the protein.
-
Optimize Addition Rate: Add the activated PEG reagent to the protein solution slowly and in a stepwise manner with gentle stirring. This gradual addition allows the protein to adapt to the changing environment and can prevent localized high concentrations of the PEG reagent.[1]
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down both the PEGylation reaction and aggregation kinetics, providing a wider window for successful conjugation.[1]
Issue: Soluble Aggregates Form During the Reaction
Possible Cause: Intermolecular cross-linking by bifunctional PEG reagents or unfavorable protein-protein interactions promoted by the reaction conditions.
Solutions:
-
Optimize Reaction Conditions: Systematically screen a range of protein concentrations, PEG:protein molar ratios, pH, and temperatures to find the optimal conditions that favor intramolecular PEGylation over intermolecular aggregation.[1] A Design of Experiments (DoE) approach can be highly effective here.
-
Incorporate Stabilizing Excipients: Add protein-stabilizing agents to the reaction buffer to enhance protein solubility and prevent aggregation.[1]
-
Consider Alternative PEGylation Strategies: If aggregation persists, explore different PEGylation chemistries. For example, site-specific PEGylation at a location less prone to inducing aggregation can be a viable alternative.[1]
Issue: Aggregation Occurs During Purification or Storage
Possible Cause: The PEGylated protein conjugate may have altered stability characteristics compared to the native protein, making it more susceptible to aggregation under certain buffer conditions or temperatures.
Solutions:
-
Buffer Optimization for Purification and Storage: Screen different buffer compositions, pH levels, and ionic strengths for the purification and final formulation steps. The optimal buffer for the PEGylation reaction may not be the best for long-term stability.
-
Inclusion of Stabilizers in Final Formulation: Add stabilizing excipients, such as sugars (sucrose, trehalose) or surfactants (Polysorbate 20/80), to the final formulation to prevent aggregation during storage.[1]
-
Cryoprotectants for Frozen Storage: If the PEGylated protein is to be stored frozen, include cryoprotectants like glycerol to prevent aggregation during freeze-thaw cycles.[2]
Diagrams
Caption: A stepwise troubleshooting workflow to address protein aggregation during PEGylation.
Caption: Comparison of common PEGylation strategies and their associated aggregation risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation can be caused by several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together.[1]
-
High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of aggregation.[1]
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can affect protein stability and lead to the exposure of hydrophobic regions, promoting aggregation.[1]
-
Poor Reagent Quality: Impurities in the PEG reagent can lead to unintended side reactions and cross-linking.[1]
-
Conformational Changes: The PEGylation process itself can sometimes induce conformational changes in the protein that favor aggregation.[1]
Q2: How can I detect and quantify protein aggregation?
A2: Several analytical techniques can be used:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size, allowing for the quantification of monomers, dimers, and larger soluble aggregates.[3]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is sensitive to the presence of large aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can reveal high-molecular-weight bands corresponding to cross-linked aggregates, especially under non-reducing conditions.
-
Turbidity Measurements: An increase in absorbance at a non-absorbing wavelength (e.g., 350 nm) can indicate the formation of insoluble aggregates.[3]
-
Nanoparticle Tracking Analysis (NTA): Visualizes and quantifies nanoparticles and aggregates in a sample.[3]
Q3: What are stabilizing excipients and how do they work?
A3: Stabilizing excipients are additives that help maintain the native structure and solubility of proteins. Common examples include:
-
Sugars and Polyols (e.g., sucrose, trehalose): Promote protein stability through preferential exclusion.[1]
-
Amino Acids (e.g., arginine, glycine): Can suppress protein-protein interactions and reduce aggregation.[1]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations can prevent surface-induced aggregation.[1]
Q4: Does the length of the PEG chain affect protein aggregation?
A4: Yes, the length of the PEG chain can influence aggregation. Longer PEG chains can provide a greater steric shield, which may reduce protein-protein interactions and aggregation.[4] However, the optimal PEG length is protein-dependent and should be determined empirically. In some cases, even a shorter PEG chain (e.g., 5 kDa) can significantly improve stability against aggregation compared to the non-PEGylated protein.[5]
Q5: Is there a difference in aggregation risk between lysine and cysteine PEGylation?
A5: Yes, the choice of conjugation site can impact aggregation.
-
Lysine PEGylation: Targets the abundant lysine residues on the protein surface. This can lead to a heterogeneous mixture of PEGylated species and a higher risk of intermolecular cross-linking if not well-controlled.[6]
-
Cysteine PEGylation: Targets less frequent cysteine residues, offering more site-specificity. However, it can be associated with disulfide bond scrambling and aggregation if not performed under optimal conditions. Introducing a free cysteine via protein engineering is often required.[6][7]
Data Presentation
Table 1: Recommended Starting Concentrations for Reaction Condition Optimization
| Parameter | Starting Range | Notes |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can increase aggregation risk.[1] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A higher excess of PEG can drive the reaction but may also increase aggregation.[1] |
| pH | 6.0 - 8.0 | The optimal pH depends on the protein's pI and stability profile.[1] |
| Temperature | 4°C to Room Temperature | Lower temperatures slow the reaction and can reduce aggregation.[1] |
Table 2: Common Stabilizing Excipients and Their Recommended Starting Concentrations
| Excipient | Starting Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, enhances protein stability.[1] |
| Trehalose | 5-10% (w/v) | Similar to sucrose, effective cryo- and lyoprotectant. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1] |
| Glycine | 50-100 mM | Can increase protein solubility and stability.[1] |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption-induced aggregation.[1] |
Experimental Protocols
Protocol 1: Small-Scale Screening of PEGylation Conditions
Objective: To empirically determine the optimal combination of protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL)
-
Activated PEG reagent stock solution
-
Reaction buffers at various pH values (e.g., phosphate buffers at pH 6.0, 7.0, 8.0)
-
96-well plate or microcentrifuge tubes
-
Incubator/shaker at desired temperatures (e.g., 4°C and 25°C)
Procedure:
-
Design the Experiment: Set up a matrix of reaction conditions in a 96-well plate or microcentrifuge tubes. Vary one parameter at a time while keeping others constant. For example:
-
Protein Concentration: Test 0.5, 1, 2, and 5 mg/mL.
-
PEG:Protein Molar Ratio: Test 1:1, 5:1, 10:1, and 20:1.
-
pH: Test 6.0, 7.0, and 8.0.
-
Temperature: Test 4°C and 25°C.
-
-
Prepare Reactions: For each condition, combine the protein, buffer, and activated PEG reagent in a total volume of 50-100 µL.
-
Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: After incubation, assess the extent of aggregation in each reaction using one of the analytical methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or SEC).
-
Identify Optimal Conditions: Select the combination of parameters that results in the highest yield of PEGylated protein with the lowest level of aggregation.
Protocol 2: N-terminal PEGylation with PEG-Aldehyde
Objective: To perform a site-specific PEGylation at the N-terminus of a protein, which often has a lower pKa than lysine residues, thereby reducing the risk of aggregation.[5]
Materials:
-
Protein with an accessible N-terminus
-
mPEG-Aldehyde
-
Sodium cyanoborohydride (reducing agent)
-
Reaction buffer with a slightly acidic to neutral pH (e.g., 50 mM sodium phosphate, pH 6.5-7.0)
Procedure:
-
Prepare Solutions:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the mPEG-Aldehyde in the reaction buffer to achieve a 5- to 20-fold molar excess over the protein.
-
Prepare a fresh stock solution of sodium cyanoborohydride in the reaction buffer.
-
-
Reaction Setup:
-
Add the mPEG-Aldehyde solution to the protein solution.
-
Add the sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.
-
-
Incubation: Incubate the reaction at 4°C for 12-24 hours with gentle stirring.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or ethanolamine) to consume any unreacted PEG-aldehyde.
-
Purification: Purify the PEGylated protein from the reaction mixture using an appropriate chromatographic method, such as ion-exchange chromatography or size-exclusion chromatography.
-
Analysis: Characterize the purified product to confirm N-terminal PEGylation and assess the extent of aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. approcess.com [approcess.com]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Impact of buffer choice on Azido-PEG5-CH2CO2-NHS stability
Welcome to the technical support center for Azido-PEG5-CH2CO2-NHS. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound in aqueous solutions?
A1: The primary factor affecting the stability of this compound, like other N-hydroxysuccinimide (NHS) esters, is its susceptibility to hydrolysis.[1] In the presence of water, the ester bond is cleaved, which renders the compound inactive for amine conjugation. The rate of this hydrolysis is highly dependent on the pH of the solution.[1][2]
Q2: What is the optimal pH range for reacting this compound with primary amines?
A2: The optimal pH for reacting NHS esters with primary amines is a balance between maximizing the reactivity of the amine and minimizing the hydrolysis of the ester. The recommended pH range is typically between 7.2 and 8.5.[3] At a lower pH, the target primary amines are protonated and less nucleophilic, slowing the reaction.[4] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired reaction.[3][5] For many applications, a pH of 8.3-8.5 is considered optimal.[4][6]
Q3: Which buffers are recommended for conjugation reactions with this compound?
A3: Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[3][4][7] It is crucial to use buffers that do not contain primary amines.
Q4: Are there any buffers that should be avoided?
A4: Yes, you must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[3][4] These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[3] However, these amine-containing buffers can be useful for quenching the reaction at the end of a procedure.[3][8]
Q5: How should I prepare a solution of this compound for my experiment?
A5: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7][9] It is recommended to first dissolve the reagent in a small amount of anhydrous (water-free) DMSO or amine-free DMF immediately before use.[4][10] This stock solution can then be added to your aqueous reaction buffer containing the molecule to be labeled.[6] Ensure the DMF is of high quality and does not have a fishy odor, which would indicate the presence of dimethylamine that can react with the NHS ester.[6]
Q6: How should I store this compound to ensure its stability?
A6: The solid reagent should be stored at -20°C in a desiccated, dark environment.[5][9][11] It is crucial to protect the compound from moisture.[7] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation on the cold powder.[5][10] For optimal stability, purging the vial with an inert gas like nitrogen or argon before resealing is also recommended.[5]
Data Summary: Impact of pH on NHS Ester Stability
The stability of the NHS ester is critically dependent on the pH of the aqueous buffer. The rate of hydrolysis, the primary degradation pathway, increases significantly with a rise in pH.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours |
| 7.0 | Room Temp. | 4-5 hours |
| 8.0 | Room Temp. | 1 hour |
| 8.5 | Room Temp. | ~8 minutes |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp. | Minutes |
| Data summarized from multiple sources.[3][5][8][12][13] |
Visualizing the Chemistry: NHS Ester Hydrolysis
The primary competing reaction in any aqueous conjugation involving an NHS ester is hydrolysis, which leads to an inactive carboxylic acid.
Caption: Competing reactions of an NHS ester: aminolysis vs. hydrolysis.
Troubleshooting Guide
Problem 1: Low or no conjugation efficiency.
-
Possible Cause 1: Inactive NHS Ester. The this compound may have hydrolyzed due to improper storage or handling. NHS esters are highly sensitive to moisture.[5]
-
Solution: Perform a reactivity test on the reagent (see Protocol 2 below). Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[5] Store the reagent desiccated at -20°C.
-
-
Possible Cause 2: Incompatible Buffer. Your buffer may contain primary amines (e.g., Tris, glycine) or other nucleophiles (e.g., high concentrations of sodium azide) that compete with the target reaction.[3][5]
-
Solution: Verify the composition of your buffer. If incompatible components are present, perform a buffer exchange into a recommended buffer like PBS or borate buffer using dialysis or a desalting column.[5]
-
-
Possible Cause 3: Incorrect Reaction pH. The reaction is highly pH-dependent. If the pH is too low (<7.2), the target amines are protonated and unreactive.[4] If the pH is too high (>8.5), hydrolysis of the NHS ester dominates.[5]
-
Solution: Carefully measure the pH of your target molecule solution and adjust it to the optimal range of 7.2-8.5 before adding the NHS ester.[5]
-
-
Possible Cause 4: Low Target Concentration. The hydrolysis of the NHS ester is a pseudo-first-order reaction, while the aminolysis is a second-order reaction. Therefore, hydrolysis is more pronounced in dilute solutions of the target molecule.[3][5]
-
Solution: Increase the concentration of your protein or other target molecule if possible.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Acidification of Reaction Mixture. During large-scale labeling, the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lead to a drop in the reaction mixture's pH.[4][6] This can slow down the desired conjugation reaction.
-
Possible Cause 2: Variable Reagent Quality. Impurities in the NHS ester or solvents can affect the reaction outcome.
-
Solution: Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[4] If you suspect the quality of your this compound, test its reactivity.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline. Optimal conditions, such as the molar ratio of NHS ester to protein, may need to be determined empirically.
-
Materials:
-
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.[7] This solution should be used promptly as the NHS ester will hydrolyze in the presence of any trace moisture.[7]
-
Conjugation Reaction: Add a calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point. Mix gently and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[8] Incubate for 15-30 minutes at room temperature. This will hydrolyze any remaining active NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture over a desalting column equilibrated with your desired storage buffer.
-
Protocol 2: Assay for Determining the Reactivity of this compound
This assay is based on the principle that N-hydroxysuccinimide (NHS), released upon hydrolysis, absorbs strongly at 260-280 nm.[14] By intentionally hydrolyzing the ester with a strong base, you can measure the amount of active, unhydrolyzed reagent.[14]
-
Materials:
-
This compound reagent to be tested
-
Amine-free buffer, pH 7.0 (e.g., 0.1 M phosphate buffer)
-
0.5 N Sodium Hydroxide (NaOH)[14]
-
Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the this compound reagent and dissolve it in 2 mL of the amine-free buffer.[14]
-
Measure Initial Absorbance (A_initial): Measure the absorbance of the solution at 260 nm. This reading should be low for a high-quality, unhydrolyzed reagent.
-
Induce Complete Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5 N NaOH.[14] Vortex for 30 seconds.
-
Measure Final Absorbance (A_final): Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[14] A significant increase in absorbance (A_final >> A_initial) indicates that the reagent was active. If there is little to no change in absorbance, the reagent has likely been hydrolyzed and should be discarded.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. This compound, 2144777-77-3 | BroadPharm [broadpharm.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. This compound - CD Bioparticles [cd-bioparticles.net]
- 12. nanocomposix.com [nanocomposix.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Quenching Unreacted Azido-PEG5-CH2CO2-NHS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and quenching unreacted Azido-PEG5-CH2CO2-NHS after bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the unreacted this compound?
A1: Quenching is a critical step to stop the conjugation reaction and deactivate any remaining reactive NHS esters.[1] Failure to quench can lead to non-specific labeling of other primary amines in your sample, potentially altering the function of your target molecule or leading to inaccurate results in downstream applications.
Q2: What are the common functional groups in this compound that I need to consider?
A2: This reagent has two key functional groups: the N-hydroxysuccinimide (NHS) ester and the azide group. The NHS ester is highly reactive towards primary amines (like the N-terminus of proteins and the side chain of lysine residues).[2][3] The azide group is stable under most conditions and is typically used for subsequent "click chemistry" reactions.[4] This guide focuses on quenching the unreacted NHS ester.
Q3: What are the recommended quenching reagents for the NHS ester?
A3: Common and effective quenching reagents are small molecules containing primary amines. These include Tris (tris(hydroxymethyl)aminomethane), glycine, hydroxylamine, and ethanolamine.[5][6] These reagents react with the NHS ester to form stable, non-reactive amides.
Q4: Can I use a buffer containing primary amines (e.g., Tris) for my conjugation reaction?
A4: No, it is crucial to avoid buffers containing primary amines, such as Tris or glycine, during the conjugation reaction itself.[7][8] These buffer components will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[7]
Q5: How does pH affect the stability of the NHS ester?
A5: The NHS ester is susceptible to hydrolysis, and the rate of hydrolysis increases with pH.[3][5] At pH 7, the half-life is several hours, but at pH 8.6, it can be as short as 10 minutes.[3][5] While a slightly basic pH (7.2-8.5) is optimal for the reaction with primary amines, excessively high pH will lead to rapid hydrolysis of the NHS ester, reducing the efficiency of your conjugation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no conjugation efficiency | Hydrolysis of NHS ester: The reagent was exposed to moisture or a high pH buffer for an extended period.[3][5] | Prepare reagent solutions immediately before use. Ensure the reaction buffer pH is within the optimal range (7.2-8.5).[7] |
| Presence of competing primary amines: The reaction buffer contained Tris, glycine, or other primary amines.[7][8] | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[3][6] | |
| Inaccessible primary amines on the target molecule: The primary amines on your protein or molecule are sterically hindered.[7] | Consider optimizing the reaction conditions (e.g., temperature, incubation time) or using a longer PEG linker to improve accessibility. | |
| Non-specific binding or aggregation | Insufficient quenching: Unreacted NHS ester is still present and reacting with other molecules. | Ensure the quenching step is performed thoroughly with an adequate concentration of the quenching reagent and sufficient incubation time. |
| Precipitation during reaction: The protein may be aggregating due to changes in pH or reagent addition.[1] | Ensure the protein is soluble and stable in the chosen reaction buffer. Consider reducing the concentration of the PEG reagent if precipitation is observed. |
Experimental Protocols
Protocol 1: Quenching with Tris Buffer
This is a widely used and effective method for quenching unreacted NHS esters.
Materials:
-
1 M Tris-HCl, pH 8.0
Procedure:
-
Following the completion of your conjugation reaction, add the 1 M Tris-HCl, pH 8.0 stock solution to your reaction mixture to achieve a final concentration of 20-50 mM.[6]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[6]
-
The quenched reaction mixture is now ready for purification to remove the unreacted PEG reagent and byproducts.
Protocol 2: Quenching with Glycine
Glycine is another effective primary amine-containing molecule for quenching.
Materials:
-
1 M Glycine, pH 8.0
Procedure:
-
Add the 1 M glycine solution to your reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 10-15 minutes at room temperature with gentle stirring.
-
Proceed with the purification of your conjugated product.
Diagrams
Caption: Experimental workflow for bioconjugation, quenching, and purification.
Caption: Chemical pathway of NHS ester quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Azide | BroadPharm [broadpharm.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Purification of Azido-PEG5-CH2CO2-NHS Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of excess Azido-PEG5-CH2CO2-NHS following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for removing unreacted this compound ester after a conjugation reaction?
The most common and effective methods for purifying your target molecule (e.g., a protein) from smaller, unreacted PEG reagents are based on differences in molecular size.[1][2] These techniques include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration or desalting, this is a highly effective method for separating the larger, conjugated protein from the smaller, unreacted PEG-NHS ester.[][4]
-
Dialysis: This technique involves placing the reaction mixture in a dialysis bag or cassette with a specific molecular weight cutoff (MWCO) membrane. The smaller, excess reagents diffuse out into a large volume of buffer, while the larger conjugate is retained.[5][6]
-
Tangential Flow Filtration (TFF) / Diafiltration: TFF is a rapid and scalable filtration method that is particularly well-suited for larger sample volumes. It efficiently removes small molecules by continuously washing the sample with fresh buffer.[1][7]
Q2: How do I choose the right purification method for my experiment?
The choice of method depends on several factors, including your sample volume, the required purity, processing time, and available equipment.[1]
-
For small-scale reactions (up to 2.5 mL): Spin desalting columns (a form of SEC) are very fast and convenient.[8][9]
-
For lab-scale reactions (up to 30 mL): Dialysis cassettes and lab-scale SEC columns are excellent choices.[5][9] Dialysis is simple but can be time-consuming (often requiring an overnight step).[1]
-
For large-scale production: Tangential Flow Filtration (TFF) is the most efficient and scalable method.[1]
Q3: Why is it critical to remove all the excess this compound?
Failing to remove the unreacted and hydrolyzed NHS ester can lead to several problems in downstream applications.[1][8]
-
Interference in Assays: The free azide group on the unreacted PEG can participate in subsequent click chemistry reactions, leading to false positives or inaccurate quantification.
-
Non-specific Binding: The unreacted reagent can bind non-specifically to other molecules or surfaces, causing high background signals in assays like ELISA or western blotting.[8]
-
Inaccurate Characterization: The presence of impurities will interfere with the accurate determination of conjugation efficiency and product concentration.
Q4: Should I quench the reaction before purification? If so, how?
Yes, quenching the reaction is a recommended step to stop the NHS ester from reacting further. This is typically done by adding a small molecule with a primary amine, which will react with and consume any remaining NHS esters.[6]
-
Quenching Reagents: Common quenching buffers include Tris-buffered saline (TBS) or a glycine solution.[6][10]
-
Procedure: Add a quenching buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of about 20-50 mM and incubate for a short period (e.g., 15-30 minutes) before proceeding to purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Conjugate | Product Loss During Purification: The chosen method may not be optimal for the sample. For example, the dialysis membrane MWCO might be too large, or the SEC column might not be properly equilibrated. | Optimize Method: Ensure the dialysis MWCO is significantly smaller than your conjugate. For SEC, do not exceed 2-5% of the total column volume for your sample load to ensure good resolution.[1] Pre-equilibrate the column with your running buffer. |
| Presence of Unreacted PEG in Final Product | Inefficient Purification: The purification process may not have been extensive enough. | Increase Purification Stringency: For dialysis, increase the number of buffer changes and the total dialysis time (an overnight step is common).[1] For SEC, ensure the column has the appropriate fractionation range for your molecules. For TFF, increase the number of diavolumes (typically 5-10) used for the buffer exchange.[1] |
| High Background in Downstream Assays | Contamination with Unreacted/Hydrolyzed NHS Ester: This is a primary cause of non-specific binding and high background signals.[8] | Improve Purification: This highlights the critical need for a robust purification step. Re-purify the sample if necessary. Consider using a combination of methods if a single step is insufficient. |
| Precipitation of Protein During Reaction or Purification | Solvent Concentration: The NHS-ester is often dissolved in an organic solvent like DMSO or DMF. Too high a concentration can cause protein precipitation.[5] | Limit Organic Solvent: Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[5][9] |
| Buffer Incompatibility: The pH or composition of the buffer may be causing the protein to become unstable. | Buffer Exchange: Perform the reaction in a suitable buffer (e.g., PBS, pH 7.2-8.5).[1][6] Avoid buffers containing primary amines like Tris during the reaction itself.[6][9] |
Comparison of Purification Methodologies
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size; larger molecules elute faster.[4] | Diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.[1] | Convective removal of small molecules through a membrane while retaining larger molecules.[1] |
| Typical Sample Volume | Microliters to milliliters. | Milliliters to liters. | Milliliters to hundreds of liters. |
| Processing Time | Fast (minutes to a few hours).[8] | Slow (several hours to overnight, requires multiple buffer changes).[1] | Very fast and scalable. |
| Key Advantage | High resolution, rapid for small volumes, and effective separation. | Simple setup, low cost, suitable for a wide range of volumes. | Fast, scalable, allows for sample concentration, high recovery. |
| Key Disadvantage | Can lead to sample dilution. Requires a chromatography system for high resolution. | Time-consuming, potential for sample dilution due to osmosis. | Higher initial equipment cost. |
Detailed Experimental Protocol: Purification via Size Exclusion Chromatography (Desalting Column)
This protocol describes the removal of excess this compound from a protein conjugate sample using a pre-packed spin desalting column, a common form of SEC for rapid, small-scale purification.
Materials:
-
Conjugation reaction mixture
-
Spin Desalting Column (choose a column with a MWCO appropriate for your conjugate, e.g., 7K or 40K)
-
Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Collection tubes
-
Microcentrifuge
Methodology:
-
Prepare the Column:
-
Remove the column's bottom cap and place it into a collection tube.
-
Remove the top cap. To prepare the column for gravity-flow, add 3-5 column volumes of equilibration buffer. For spin columns, centrifuge according to the manufacturer's instructions (e.g., 1,500 x g for 1 minute) to remove the storage solution.[8]
-
-
Equilibrate the Column:
-
Add 2-3 column volumes of the desired equilibration buffer to the column.
-
Centrifuge again (e.g., 1,500 x g for 1-2 minutes) and discard the flow-through. Repeat this step 2-3 times to ensure the column is fully equilibrated in the correct buffer.[8]
-
-
Load the Sample:
-
Discard the flow-through from the final equilibration step and place the column into a new, clean collection tube.
-
Slowly apply the entire quenched reaction mixture to the center of the column bed. Be careful not to disturb the resin.
-
-
Elute the Purified Conjugate:
-
Centrifuge the column according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).
-
The purified protein conjugate is now in the collection tube. The smaller, unreacted this compound and other small molecules are retained in the column resin.[8]
-
-
Characterize the Product:
-
Measure the protein concentration (e.g., via A280 absorbance).
-
Assess the purity and success of the conjugation using techniques like SDS-PAGE or HPLC.
-
Experimental Workflow Diagram
Caption: Workflow for quenching and purifying protein conjugates post-reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Non-specific binding issues with Azido-PEGylated proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding issues encountered when working with Azido-PEGylated proteins.
Troubleshooting Guides
High non-specific binding (NSB) can manifest as high background signals in assays like ELISA, unexpected bands in Western blotting, or inaccurate measurements in Surface Plasmon Resonance (SPR). This guide provides a systematic approach to troubleshooting these issues.
Issue: High Background Signal in ELISA
Symptoms:
-
High optical density (OD) readings in negative control wells.
-
Low signal-to-noise ratio.[1]
-
Poor standard curve with a low R² value.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Blocking | Optimize the blocking buffer. Options include Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available protein-free blockers.[2][3] Increase blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[4] |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal while minimizing background.[4] |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer. Ensure thorough washing to remove unbound reagents.[5] |
| Cross-Reactivity of Reagents | Ensure the secondary antibody is specific to the primary antibody's species and isotype. Consider using pre-adsorbed secondary antibodies.[4] |
| Hydrophobic or Ionic Interactions | Add a non-ionic detergent like Tween-20 (0.05%) to the wash buffer to reduce hydrophobic interactions.[3] Adjust the salt concentration of the buffers (e.g., increase NaCl to 150-500 mM) to minimize ionic interactions. |
| Issues with the Azido-PEGylated Protein | The azide group is generally considered bio-orthogonal; however, ensure the purity of your Azido-PEGylated protein. Aggregates can contribute to NSB. Consider a final purification step like size-exclusion chromatography. |
Issue: Non-Specific Binding in Surface Plasmon Resonance (SPR)
Symptoms:
-
High response units (RU) on the reference flow cell.[6]
-
Drifting baseline.
-
Inaccurate kinetic analysis due to confounding signals.[7]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Buffer Conditions | Adjust the pH of the running buffer. If the analyte is positively charged, a lower pH might increase NSB to a negatively charged sensor surface.[7] |
| Ionic Interactions | Increase the salt concentration (e.g., NaCl up to 500 mM) in the running buffer to shield electrostatic interactions.[6] |
| Hydrophobic Interactions | Include a non-ionic surfactant like Tween-20 (at a concentration of 0.005% to 0.1%) in the running buffer.[6] |
| Insufficient Surface Blocking | After ligand immobilization, ensure all active sites on the sensor surface are blocked, typically with ethanolamine. If analyzing a positively charged analyte, consider blocking with ethylenediamine to reduce the negative charge of the sensor surface.[6] |
| Analyte Aggregation | Use high-quality, freshly prepared analyte solutions. Consider adding a carrier protein like BSA (0.5 to 2 mg/ml) to the running buffer to prevent analyte from sticking to the tubing and to reduce non-specific interactions.[6] |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with Azido-PEGylated proteins?
A1: Non-specific binding (NSB) is the attachment of molecules to surfaces or other molecules without a specific recognition event. For Azido-PEGylated proteins, this can lead to false-positive results, high background noise, and reduced assay sensitivity. While PEGylation is known to reduce NSB by creating a hydrophilic shield, the properties of the entire conjugate, including the protein itself and the azide functionality, can still contribute to unwanted interactions.
Q2: Can the azide (-N3) group on my PEGylated protein contribute to non-specific binding?
A2: The azide group is known for its bio-orthogonal reactivity, meaning it is relatively inert in biological systems and should not directly participate in common non-specific interactions like hydrophobic or strong electrostatic binding. However, issues can arise from impurities in the Azido-PEG reagents or from side reactions, particularly in the context of copper-catalyzed click chemistry, which can lead to high background.
Q3: What are the best blocking agents to use for assays involving Azido-PEGylated proteins?
A3: The choice of blocking agent is empirical and may need to be optimized for your specific assay.[3] Commonly used and effective blocking agents include:
-
Bovine Serum Albumin (BSA): Typically used at 1-5%. It's a good starting point for many applications.
-
Non-Fat Dry Milk: Often used at 1-5%, particularly for Western blotting. It can sometimes mask certain epitopes.
-
Protein-Free Blockers: These are commercially available and can be advantageous if you are concerned about cross-reactivity with protein-based blockers.
Q4: How does the length and density of the PEG chain affect non-specific binding?
A4: Generally, longer and denser PEG chains are more effective at reducing non-specific protein adsorption. The PEG chains create a hydrophilic barrier that sterically hinders the approach of other proteins to the surface. However, there is a point of diminishing returns, and very high PEG density can sometimes interfere with the specific binding of your protein to its target.
Q5: I'm seeing high background in my click chemistry reaction when labeling my Azido-PEGylated protein. What could be the cause?
A5: High background in a click chemistry reaction can be due to several factors:
-
Copper(I) Oxidation: The Cu(I) catalyst can be oxidized to Cu(II), which is inactive. Ensure your reducing agent (e.g., sodium ascorbate) is fresh and consider working under an inert atmosphere.
-
Reagent Impurities: Impurities in your azide or alkyne reagents can lead to side reactions and non-specific labeling.
-
Non-Specific Copper Binding: Copper ions can bind non-specifically to proteins. Using a copper-chelating ligand like THPTA can help mitigate this.
Quantitative Data on Non-Specific Binding
The following table provides representative data on how different blocking agents can affect the signal-to-noise ratio in an ELISA. Users should perform their own optimization to determine the best conditions for their specific Azido-PEGylated protein and assay system.
| Blocking Agent (in PBS) | Signal (OD at 450 nm) | Background (OD at 450 nm) | Signal-to-Noise Ratio |
| 1% BSA | 1.25 | 0.15 | 8.3 |
| 5% Non-Fat Dry Milk | 1.10 | 0.12 | 9.2 |
| Commercial Protein-Free Blocker | 1.30 | 0.10 | 13.0 |
| No Blocking Agent | 1.50 | 0.80 | 1.9 |
This data is illustrative. Actual results will vary depending on the specific assay conditions and reagents.
Experimental Protocols
Protocol: Optimizing Blocking Conditions for an ELISA with an Azido-PEGylated Protein
This protocol outlines a method to test different blocking agents to minimize non-specific binding.
-
Coat Plate: Coat a 96-well high-binding ELISA plate with your capture antibody according to your standard protocol. Incubate overnight at 4°C.
-
Wash: Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block:
-
Prepare different blocking solutions (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, a commercial protein-free blocker, and PBS alone as a negative control).
-
Add 200 µL of each blocking solution to a set of wells.
-
Incubate for 2 hours at room temperature.
-
-
Wash: Repeat the wash step as in step 2.
-
Add Samples/Controls:
-
To one set of wells for each blocking condition, add your Azido-PEGylated protein at a known concentration (signal wells).
-
To another set of wells for each blocking condition, add only the sample buffer (background/negative control wells).
-
Incubate according to your standard protocol.
-
-
Wash: Repeat the wash step.
-
Add Detection Antibody: Add the detection antibody and incubate according to your standard protocol.
-
Wash: Repeat the wash step.
-
Add Substrate and Stop Solution: Add the enzyme substrate, allow the color to develop, and then add the stop solution.
-
Read Plate: Read the optical density (OD) at the appropriate wavelength.
-
Analyze Data: For each blocking condition, calculate the signal-to-noise ratio (Signal OD / Background OD). The blocking agent that provides the highest signal-to-noise ratio is the optimal choice for your assay.[1]
Visualizations
Troubleshooting Workflow for High Non-Specific Binding
This diagram outlines a logical workflow for troubleshooting high non-specific binding in an assay with an Azido-PEGylated protein.
Caption: A flowchart for troubleshooting high non-specific binding.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. corning.com [corning.com]
- 4. Reducing Non-Specific Binding [reichertspr.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Click Chemistry with Azido-PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the efficiency of your click chemistry reactions involving Azido-PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with an Azido-PEG linker?
A1: The most common reason for low yields in CuAAC reactions is the oxidation of the active Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state.[1] Oxygen present in the reaction mixture is a primary cause of this oxidation. Other significant factors include the use of poor-quality or degraded reagents, such as the Azido-PEG linker, the alkyne substrate, or the reducing agent.[1]
Q2: Can the length of the Azido-PEG linker affect my reaction efficiency?
A2: Yes, the length of the PEG linker can influence reaction efficiency, primarily due to steric hindrance. Longer PEG chains can increase the distance between the reactive azide group and a bulky substrate, potentially reducing steric clash and improving reaction kinetics and yield.[2] The hydrophilic nature of the PEG linker also enhances the solubility of reactants, which can be beneficial for the reaction.[1]
Q3: I'm observing multiple spots on my TLC/LC-MS analysis. What are the likely side reactions?
A3: Multiple spots often indicate the presence of side products. Common side reactions in CuAAC include the homocoupling of the alkyne substrate (Glaser coupling) and the reduction of the azide group to an amine.[1] To minimize alkyne homocoupling, ensure a sufficient amount of reducing agent is present and limit the exposure of the reaction to oxygen.[1] Azide reduction can occur in the presence of certain reducing agents, so it is crucial to select reagents compatible with the azide group.
Q4: How can I purify my final PEGylated product effectively?
A4: Purifying PEGylated compounds can be challenging due to their high solubility in various solvents and their tendency to cause streaking during silica gel chromatography.[1] Alternative purification techniques to consider include reverse-phase HPLC, precipitation of the product by adding a non-solvent, or dialysis to remove unreacted small molecules.[1]
Q5: Are there any specific storage conditions for Azido-PEG linkers?
A5: To maintain their stability, Azido-PEG linkers should be stored at -20°C in a moisture-free environment. It is also advisable to protect them from repeated freeze-thaw cycles.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your click chemistry experiments with Azido-PEG linkers.
| Symptom | Potential Cause | Suggested Solution |
| No or Very Slow Reaction | Inactive Catalyst (Cu(II) form) | Thoroughly degas all solvents, use a fresh solution of sodium ascorbate, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Poor Reagent Quality | Verify the purity and integrity of your Azido-PEG linker and alkyne substrate using analytical methods like NMR or mass spectrometry.[1] | |
| Steric Hindrance | Consider increasing the reaction temperature or prolonging the reaction time. If possible, using a longer Azido-PEG linker might alleviate steric hindrance.[1][2] | |
| Low Reaction Yield | Insufficient Reducing Agent | Increase the equivalents of sodium ascorbate relative to the copper catalyst to ensure the copper remains in the active Cu(I) state.[1] |
| Inappropriate Solvent | Ensure all reaction components are fully dissolved. Common solvents include DMSO, DMF, and mixtures of t-butanol and water.[1] | |
| Catalyst Poisoning | Certain functional groups can coordinate with the copper catalyst and inhibit its activity. Ensure your substrates and buffers are compatible. Avoid using Tris buffer, as it can chelate copper.[4] | |
| Product Degradation | Oxidation of Biomolecules | For reactions involving sensitive biomolecules like proteins, the generation of reactive oxygen species can be a problem. The use of a copper-chelating ligand like THPTA or TBTA can protect the biomolecule from oxidative damage.[1] |
| Copper-Mediated Damage to DNA | When working with DNA, copper ions can cause strand breaks. The use of copper-stabilizing ligands is essential to mitigate this issue. | |
| Difficulty in Purification | High Polarity of PEGylated Product | Utilize reverse-phase chromatography with a suitable gradient. Precipitation by adding a non-polar solvent can also be an effective purification strategy. |
| Streaking on Silica Gel | If using normal-phase chromatography, consider using a solvent system with a small amount of a polar modifier, such as methanol in dichloromethane. |
Data Presentation
The efficiency of CuAAC reactions can be influenced by various factors. Below are tables summarizing quantitative data on the impact of different catalysts and ligands on reaction outcomes.
Table 1: Comparison of Copper Sources and Ligands for the CuAAC Reaction of Benzyl Azide with Phenylacetylene [5]
| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) |
| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low |
| CuBr (ligand-free) | 0.5 | Neat | 5 min | <10 |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂]₂ | 0.5 | Neat | 5 min | >99 |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂]₂ | 0.005 (50 ppm) | Neat | 1 h | >99 |
| CuSO₄·5H₂O / Sodium Ascorbate | 1 / 5 | t-BuOH/H₂O (1:1) | 8 h | 91 |
| CuSO₄·5H₂O / Sodium Ascorbate / TBTA | 1 / 10 / 1 | CH₂Cl₂/H₂O (1:1) | 1 h | 95 |
Note: "Neat" indicates the reaction was performed without a solvent.
Experimental Protocols
Detailed Methodology for a General CuAAC Bioconjugation
This protocol outlines a general procedure for the conjugation of an alkyne-containing small molecule to a protein functionalized with an Azido-PEG linker.
Materials:
-
Azido-PEG-functionalized protein
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water.
-
Prepare a 50 mM stock solution of the THPTA ligand in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the Azido-PEG-functionalized protein in PBS buffer.
-
Add the alkyne-containing molecule to the protein solution. A 5- to 10-fold molar excess of the alkyne is typically used.
-
Add the THPTA ligand solution to the reaction mixture to a final concentration of 5 mM.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Upon completion, purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.
-
Visualizations
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical workflow for the conjugation of a small molecule to a protein using an Azido-PEG linker and click chemistry.
Caption: A generalized workflow for protein-small molecule bioconjugation.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common issues encountered in click chemistry reactions with Azido-PEG linkers.
Caption: A decision tree for troubleshooting inefficient click reactions.
References
Validation & Comparative
A Comparative Guide to Confirming Successful Conjugation of Azido-PEG5-CH2CO2-NHS
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics, diagnostics, and research tools. This guide provides a comprehensive comparison of analytical techniques to confirm the successful conjugation of Azido-PEG5-CH2CO2-NHS to a primary amine-containing molecule. It offers detailed experimental protocols, quantitative data for comparison, and a logical workflow to ensure confidence in your bioconjugation results.
Introduction to this compound Conjugation
This compound is a heterobifunctional linker that contains an azide group and an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester reacts with primary amines (e.g., on lysine residues of proteins) to form a stable amide bond, while the azide group is available for subsequent "click chemistry" reactions.[1][3] Confirmation of the initial amine conjugation is paramount before proceeding with further modifications.
The reaction between the NHS ester of this compound and a primary amine is highly dependent on pH. The optimal pH range is typically between 7.2 and 8.5 to ensure the amine is deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[4][5]
Workflow for Confirmation of Successful Conjugation
A systematic approach is crucial to unequivocally confirm the successful conjugation. The following workflow outlines the recommended steps from initial reaction to final characterization.
References
A Researcher's Guide to Mass Spectrometry Analysis of Azido-PEGylated Proteins
For researchers, scientists, and drug development professionals, the precise characterization of Azido-PEGylated proteins is a critical step in ensuring the efficacy and safety of biotherapeutics. The covalent attachment of polyethylene glycol (PEG) chains, known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of protein drugs.[1][2] The introduction of an azide group provides a bio-orthogonal handle for specific downstream modifications via "click chemistry." However, the inherent heterogeneity and polydispersity of PEGylated proteins present significant analytical challenges, necessitating robust mass spectrometry (MS)-based workflows for comprehensive characterization.[3][4]
This guide provides an objective comparison of mass spectrometry techniques for the analysis of Azido-PEGylated proteins, supported by experimental data and detailed protocols.
Comparison of Mass Spectrometry Platforms
The choice of an appropriate mass spectrometry platform is paramount for the successful analysis of large and complex Azido-PEGylated proteins. The primary considerations include the ionization source, mass analyzer, and fragmentation technique.
Ionization Techniques: MALDI vs. ESI
Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are two common soft ionization techniques used for the analysis of large biomolecules.[5]
| Feature | MALDI-TOF | ESI-Orbitrap/TOF |
| Principle | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. | Generation of highly charged droplets in an electric field, followed by solvent evaporation to produce gas-phase ions. |
| Ionization State | Primarily produces singly charged ions ([M+H]⁺). | Produces a distribution of multiply charged ions ([M+nH]ⁿ⁺). |
| Tolerance to Buffers/Salts | More tolerant to non-volatile buffers and salts. | Less tolerant; requires extensive sample cleanup or online separation (e.g., LC-MS). |
| Throughput | High throughput, suitable for rapid screening. | Lower throughput, often coupled with liquid chromatography for sample separation.[6] |
| Mass Range | Well-suited for very high mass molecules. | Effective for a broad mass range, with the ability to analyze large molecules due to multiple charging. |
| Data Complexity | Simpler spectra with predominantly singly charged species. | More complex spectra due to multiple charge states, requiring deconvolution algorithms for mass determination.[7] |
| Typical Mass Accuracy | 10-100 ppm (external calibration); <10 ppm (internal calibration). | <5 ppm (Orbitrap); 10-20 ppm (TOF).[3] |
| Sensitivity | Low femtomole (fmol) to attomole (amol) range. | Low femtomole (fmol) to high attomole (amol) range. |
Mass Analyzers: TOF vs. Orbitrap
Time-of-Flight (TOF) and Orbitrap are two high-resolution mass analyzers commonly employed for the characterization of PEGylated proteins.
| Feature | Time-of-Flight (TOF) | Orbitrap |
| Principle | Measures the time it takes for an ion to travel a fixed distance. | Traps ions in an electrostatic field and measures their orbital frequency. |
| Resolution | High resolution (typically 10,000 - 60,000 FWHM). | Ultra-high resolution (up to 240,000 FWHM or higher).[1] |
| Mass Accuracy | Good mass accuracy (typically 10-20 ppm). | Excellent mass accuracy (<5 ppm).[1] |
| Scan Speed | Very fast scan speeds, compatible with fast chromatography. | Slower scan speeds compared to TOF.[1] |
| Dynamic Range | Good dynamic range. | Excellent dynamic range. |
| Cost | Generally lower cost than Orbitrap instruments. | Higher cost. |
| Application for PEGylated Proteins | Well-suited for intact mass analysis and determining the degree of PEGylation.[3] | Ideal for high-resolution analysis of intact proteins and peptide mapping to identify PEGylation sites.[1] |
Fragmentation Techniques for Structural Elucidation
Tandem mass spectrometry (MS/MS) is essential for identifying the specific sites of PEGylation on a protein. The choice of fragmentation method influences the type and extent of information obtained.
Collision-Induced Dissociation (CID) vs. Electron-Transfer Dissociation (ETD)
Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) are two commonly used fragmentation techniques that provide complementary information.
| Feature | Collision-Induced Dissociation (CID/HCD) | Electron-Transfer Dissociation (ETD) |
| Mechanism | Fragmentation through collision with an inert gas, leading to cleavage of the peptide backbone (b- and y-ions).[8] | Fragmentation via electron transfer from a radical anion, causing cleavage of the N-Cα bond in the peptide backbone (c- and z-ions).[9] |
| Preservation of PTMs | Can lead to the loss of labile post-translational modifications (PTMs), including the PEG chain.[8] | Generally preserves labile PTMs, making it ideal for characterizing the PEG moiety and its attachment site.[10] |
| Peptide Charge State | Most effective for doubly and triply charged peptides.[8] | More effective for peptides with higher charge states (≥3+).[10][11] |
| Sequence Coverage | Can provide good sequence coverage, but may have gaps around proline residues and modified sites. | Often provides complementary and more complete sequence coverage, especially for longer peptides and those with basic residues.[10] |
| Application for Azido-PEGylated Peptides | Useful for generating fragment ions from the peptide backbone, but may result in cleavage of the PEG chain. | Preferred for identifying the precise amino acid residue of PEGylation, as it tends to leave the PEG chain intact. |
Experimental Workflow and Protocols
A typical workflow for the mass spectrometry analysis of Azido-PEGylated proteins involves several key stages, from sample preparation to data analysis.
Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the steps for labeling an alkyne-functionalized protein with an azido-PEG reagent.
Materials:
-
Alkyne-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azido-PEG reagent
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)
Procedure:
-
Prepare the Protein-Azide Mixture:
-
In a microcentrifuge tube, combine the alkyne-functionalized protein with a 10-fold molar excess of the Azido-PEG reagent.
-
Add the reaction buffer to achieve the desired final protein concentration.
-
-
Prepare the Copper-Ligand Premix:
-
In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution at a 1:5 molar ratio.
-
Incubate the premix at room temperature for 5 minutes.
-
-
Initiate the Click Reaction:
-
Add the copper-ligand premix to the protein-azide mixture. The final concentration of CuSO₄ is typically in the range of 50 µM to 2 mM.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM to initiate the reaction.
-
Gently mix the solution and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (SEC), dialysis, or using centrifugal filter units with an appropriate molecular weight cutoff.
-
-
Sample Preparation for Mass Spectrometry:
-
For intact mass analysis, the purified PEGylated protein can be directly analyzed by MALDI-TOF or diluted in an appropriate solvent for ESI-MS.
-
For peptide mapping, the protein is subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis.
-
Data Analysis Workflow
The analysis of mass spectrometry data from Azido-PEGylated proteins requires specialized software and a systematic approach to handle the complexity of the spectra.
Specialized software such as Byos (Protein Metrics) or ProMass (Novatia) can aid in the deconvolution and analysis of complex spectra from PEGylated proteins.[7] Open-source platforms like MaxQuant and FragPipe can be configured for the analysis of modified peptides.
Conclusion
The mass spectrometry analysis of Azido-PEGylated proteins is a multifaceted process that requires careful consideration of the analytical platform, experimental design, and data analysis strategy. ESI-Orbitrap platforms coupled with ETD fragmentation offer a powerful combination for high-resolution characterization and precise localization of PEGylation sites. MALDI-TOF provides a rapid method for determining the overall degree of PEGylation. By selecting the appropriate instrumentation and employing robust protocols, researchers can achieve comprehensive and reliable characterization of these complex biotherapeutics, ensuring their quality and efficacy.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enovatia.com [enovatia.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
A Comparative Guide to Fluorescent Probes for Detecting Azide-Tagged Molecules
For Researchers, Scientists, and Drug Development Professionals
The ability to selectively tag and visualize biomolecules in their native environment is a cornerstone of modern biological research and drug development. Bioorthogonal chemistry, which employs reactions that do not interfere with biological processes, has provided a powerful toolkit for this purpose.[1] One of the most widely used bioorthogonal reporters is the azide group, a small, abiotic functional group that can be metabolically incorporated into proteins, glycans, lipids, and nucleic acids.[1][2] This guide provides a comprehensive comparison of the primary methods for detecting these azide-tagged molecules using fluorescent probes, with a focus on experimental data and detailed protocols.
The two dominant strategies for labeling azide-tagged molecules are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] Both reactions result in the formation of a stable triazole linkage between the azide-tagged biomolecule and a fluorescent probe bearing a complementary alkyne group.
Comparison of Detection Methods: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC is the most critical decision when designing an azide-tagging experiment. Each method has distinct advantages and disadvantages related to reaction speed, biocompatibility, and the required reagents.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , often called "Click Chemistry," is a highly efficient reaction between an azide and a terminal alkyne.[1] It is prized for its fast reaction kinetics. However, its primary drawback is the requirement for a copper(I) catalyst, which is generated from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1] Copper is known to be cytotoxic, primarily through the generation of reactive oxygen species (ROS), which can limit its application in live-cell imaging.[4][5] To mitigate this toxicity, various copper-chelating ligands, such as THPTA and BTTES, have been developed to protect cells from copper-induced damage and accelerate the reaction.[6][7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with azides.[3] The release of ring strain drives the reaction forward without the need for a catalyst. This makes SPAAC highly biocompatible and the preferred method for long-term live-cell and in vivo imaging. The main trade-off is that SPAAC reactions are generally slower than their copper-catalyzed counterparts.
Quantitative Performance Comparison
The selection of a specific fluorescent probe depends on factors like reaction kinetics, the quantum yield of the fluorophore, and the experimental context (live vs. fixed cells).
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Key Considerations |
| Biocompatibility | Lower; copper is cytotoxic.[4][5] | High; no catalyst required.[3] | SPAAC is superior for live-cell and in vivo studies. CuAAC toxicity can be reduced with ligands.[6] |
| Reaction Speed | Very Fast (Generally faster than SPAAC).[6] | Fast, but typically slower than CuAAC.[8] | CuAAC is advantageous for rapid labeling or when reactants are at low concentrations. |
| Probe Type | Terminal Alkyne-Fluorophore | Strained Alkyne-Fluorophore (e.g., DBCO, BCN) | Strained alkynes are larger and more hydrophobic than terminal alkynes. |
| Typical Application | Fixed cells, proteomics, in vitro conjugation.[9][10] | Live-cell imaging, in vivo studies.[3][11] | A proteomics study found CuAAC identified more O-GlcNAc modified proteins than SPAAC.[9] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Can be >1 M⁻¹s⁻¹ with optimized ligands. | DBCO: ~0.24-1.22 M⁻¹s⁻¹ (Varies with azide & buffer).[8][12] | Reaction rates are highly dependent on the specific alkyne, azide, and buffer conditions.[12] |
Note: Reaction rates are context-dependent and can be influenced by the specific azide, alkyne derivative, solvent, and temperature.[8]
Comparison of Strained Alkyne Probes for SPAAC
Within SPAAC, the choice of the strained alkyne is also critical. Dibenzocyclooctyne (DBCO) is the most commonly used reagent due to its high reactivity, driven by significant ring strain.[13][8]
| Cyclooctyne | Relative Kinetics | Key Characteristics |
| DBCO | Faster | Generally exhibits faster kinetics with common azide partners due to high ring strain.[8] Preferred for rapid labeling.[14] |
| BCN | Slower | More stable in the presence of thiols or reducing agents. Smaller and less hydrophobic than DBCO.[8] |
Experimental Protocols
The following are generalized protocols for labeling azide-tagged biomolecules in cultured mammalian cells. Optimization is required for specific cell types and experimental goals.
Protocol 1: CuAAC Labeling of Fixed Cells
This protocol is suitable for imaging intracellular and extracellular azide-tagged molecules in fixed samples.
-
Metabolic Labeling: Culture cells with an azide-modified precursor (e.g., 50 µM L-azidohomoalanine (AHA) or an azido-sugar) for a desired period (e.g., 4-24 hours) to allow metabolic incorporation.[1]
-
Fixation & Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. For intracellular targets, permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash cells three times with PBS.[2]
-
Prepare "Click-it" Reaction Cocktail: Prepare fresh immediately before use. For a 1 mL reaction, combine:
-
880 µL PBS
-
10 µL of 10 mM Alkyne-Fluorophore stock in DMSO (final conc. 100 µM)
-
50 µL of 10 mM CuSO₄ stock in water (final conc. 500 µM)[1]
-
50 µL of 10 mM THPTA ligand stock in water (final conc. 500 µM)[1]
-
10 µL of 1 M Sodium Ascorbate stock in water (final conc. 10 mM)[1]
-
Note: Premix the CuSO₄ and THPTA before adding the other components.[1]
-
-
Click Reaction: Remove PBS from cells and add the reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.[1]
-
Washing and Imaging: Remove the reaction cocktail and wash the cells three times with PBS. If desired, counterstain nuclei with DAPI. Mount coverslips and image using a fluorescence microscope.[1]
Protocol 2: SPAAC Labeling of Live Cells
This protocol is ideal for imaging azide-tagged molecules on the surface of or inside living cells.
-
Metabolic Labeling: As described in Protocol 1, step 1.
-
Strain-Promoted Click Reaction: Wash the cells twice with pre-warmed, serum-free cell culture medium.
-
Probe Incubation: Prepare a solution of the fluorescent strained alkyne probe (e.g., DBCO-fluorophore) in fresh culture medium at the desired final concentration (e.g., 10-25 µM). Add the probe-containing medium to the cells.[1]
-
Incubation: Incubate for 30-120 minutes at 37°C in a cell culture incubator, protected from light.[1]
-
Washing and Imaging: Wash the cells three times with fresh, pre-warmed medium or imaging buffer (e.g., PBS). Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber.
Choosing the Right Method
The decision between CuAAC and SPAAC depends entirely on the experimental system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. glenresearch.com [glenresearch.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to SDS-PAGE Analysis of Proteins Modified with Azido-PEG5-CH2CO2-NHS
For researchers, scientists, and drug development professionals, the precise analysis of protein modifications is crucial for ensuring the efficacy and safety of bioconjugates. The use of Azido-PEG5-CH2CO2-NHS for protein modification, a popular strategy for introducing a bioorthogonal azide handle for subsequent "click" chemistry, necessitates robust analytical methods to characterize the resulting PEGylated protein. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and widely accessible technique for this purpose. This guide provides a comparative analysis of SDS-PAGE for proteins modified with this compound against other common PEGylation reagents, supported by experimental data and detailed protocols.
Principles of SDS-PAGE for PEGylated Protein Analysis
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, increases the hydrodynamic radius of the molecule. In SDS-PAGE, this modification leads to a significant retardation in gel migration, resulting in a band shift corresponding to a higher apparent molecular weight.[1][2] This shift is the primary indicator of a successful PEGylation reaction. However, the interaction between the negatively charged SDS micelles and the PEG chain can lead to anomalous migration, often causing the apparent molecular weight to be significantly higher than the calculated molecular weight.[2][3][4] This effect can also sometimes result in broadened or smeared bands, particularly with larger PEG chains.[2][3]
Comparison of PEGylation Reagents in SDS-PAGE Analysis
The choice of PEGylation reagent influences not only the conjugation chemistry but also the appearance of the modified protein on an SDS-PAGE gel. Here, we compare this compound with other common alternatives.
Table 1: Comparison of Common PEGylation Reagents by SDS-PAGE Analysis
| Feature | This compound | Maleimide-PEG | Aldehyde-PEG |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | Maleimide | Aldehyde |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | N-terminus (via reductive amination) |
| Specificity | Moderate (targets multiple lysines) | High (targets specific cysteines) | High (targets the N-terminal α-amine) |
| SDS-PAGE Appearance | Multiple bands corresponding to different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.) are possible, leading to a ladder-like pattern. The small PEG5 linker will result in a modest but discernible band shift for each PEG unit attached. | Typically a single, more homogenous band for the PEGylated species if the protein has a single reactive cysteine, indicating site-specific modification. | A more homogenous PEGylated product compared to NHS-ester PEGylation, resulting in a cleaner band shift on SDS-PAGE. |
| Band Smearing | Less pronounced with short PEG chains like PEG5, but can increase with polydispersity of the PEG reagent and higher degrees of modification. | Generally less smearing due to the homogeneity of the conjugate. However, instability of the maleimide-thiol linkage under certain SDS-PAGE sample preparation conditions (e.g., high heat) can lead to de-PEGylation and the appearance of unmodified protein bands.[5][6] | Minimal smearing due to the site-specific nature of the reaction. |
| Quantification | Densitometry can be used to estimate the relative amounts of unmodified and variously PEGylated species. The distribution of PEGylated species can be assessed. | Densitometry provides a clearer estimation of the efficiency of the site-specific PEGylation reaction. | Densitometry can be used to determine the extent of N-terminal modification. |
Experimental Protocols
Detailed methodologies are essential for reproducible SDS-PAGE analysis of PEGylated proteins.
Protocol 1: Protein Modification with this compound
This protocol outlines the general steps for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5.
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
Protein Preparation: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reaction Setup: Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Analysis: Analyze the purified PEGylated protein by SDS-PAGE.
Protocol 2: SDS-PAGE Analysis of PEGylated Proteins
This protocol details the electrophoretic separation and visualization of PEGylated proteins.
Materials:
-
Polyacrylamide gels (appropriate percentage for the protein of interest).
-
SDS-PAGE running buffer.
-
Laemmli sample buffer (with and without reducing agent).
-
Protein molecular weight standards.
-
Coomassie Brilliant Blue stain.
-
Barium-Iodide stain (for specific PEG visualization):
-
Solution A: 5% (w/v) Barium Chloride.
-
Solution B: 0.1 M Iodine in 0.2 M Potassium Iodide.
-
Procedure:
-
Sample Preparation: Mix the unmodified and PEGylated protein samples with Laemmli sample buffer. Heat the samples at 70-95°C for 5-10 minutes. Note: For maleimide-PEG conjugates, avoid excessive heating to prevent cleavage of the thioether bond.[5][6]
-
Gel Electrophoresis: Load the prepared samples and molecular weight standards onto the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Coomassie Staining (Total Protein): a. After electrophoresis, fix the gel in a solution of methanol and acetic acid. b. Stain the gel with Coomassie Brilliant Blue solution. c. Destain the gel to visualize the protein bands.
-
Barium-Iodide Staining (PEG-specific): [1][7] a. After electrophoresis, immerse the gel in 5% Barium Chloride solution for 10-15 minutes. b. Briefly rinse the gel with deionized water. c. Immerse the gel in the Iodine solution for 5-10 minutes. PEGylated protein bands will appear as brown bands.
-
Image Acquisition and Densitometry: a. Scan the stained gel using a gel documentation system. b. Use image analysis software (e.g., ImageJ) to perform densitometry on the bands to quantify the extent of PEGylation.[8][9][10]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for protein modification with this compound.
Caption: Workflow for SDS-PAGE analysis of PEGylated proteins.
Logical Relationships in PEGylation Analysis
The interpretation of SDS-PAGE results relies on understanding the relationships between different experimental parameters and their outcomes.
Caption: Logical relationships in the SDS-PAGE analysis of PEGylated proteins.
References
- 1. Detection and molecular weight determination of polyethylene glycol-modified hirudin by staining after sodium dodecyl sulfate-polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Site-Specific PEGylated Granulocyte Colony Stimulating Factor With Prolonged Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using SDS-PAGE and Scanning Laser Densitometry to Measure Yield and Degradation of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Bioconjugation Linkers: Azido-PEG5-CH2CO2-NHS vs. Maleimide-PEG-NHS
In the landscape of bioconjugation, the choice of a chemical linker is paramount to the success of creating stable and functional protein conjugates for applications ranging from therapeutic development to diagnostic assays. Among the various heterobifunctional linkers, those combining N-hydroxysuccinimide (NHS) esters with another reactive group are highly prevalent. This guide provides an in-depth, objective comparison between two such linkers: Azido-PEG5-CH2CO2-NHS, which utilizes click chemistry, and Maleimide-PEG-NHS, which relies on thiol chemistry.
Both linkers share a common feature: an NHS ester group that efficiently reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[1][2] The key difference lies in their second reactive group. The azido group of the Azido-PEG linker participates in a highly specific and stable bond-forming reaction with an alkyne-modified molecule (a "click" reaction), while the maleimide group of the Maleimide-PEG linker specifically targets sulfhydryl groups found in cysteine residues.[3][4] This fundamental difference in reaction chemistry dictates the specificity, stability, and overall workflow of the bioconjugation process.
Chemical Principles and Reaction Mechanisms
The initial step for both linkers involves the reaction of the NHS ester with a primary amine on the protein of interest. This reaction is typically performed in a buffer with a pH between 7 and 9, with pH 8.3-8.5 being optimal.[5][6] At this pH, the primary amine is sufficiently deprotonated to act as a nucleophile, attacking the NHS ester to form a stable amide bond and release N-hydroxysuccinimide.
The subsequent conjugation step is where the two linkers diverge significantly:
-
Azido-PEG Chemistry (Click Chemistry) : The azide group is bioorthogonal, meaning it does not react with any functional groups typically found in biological systems.[7] It selectively reacts with an alkyne-functionalized molecule. This reaction, known as the Azide-Alkyne Cycloaddition, can proceed via two main pathways:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient reaction requires a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[8][9] It is known for its reliability and high yields.[10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To avoid the potential cytotoxicity of a copper catalyst in living systems, a strained cyclooctyne (e.g., DBCO, BCN) can be used.[11][12] The ring strain provides the driving force for the reaction, which proceeds without any catalyst.[13]
-
-
Maleimide-PEG Chemistry (Thiol Chemistry) : The maleimide group reacts specifically with sulfhydryl (thiol) groups, primarily from cysteine residues, via a Michael addition reaction.[14] This reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic, and competing reactions, such as maleimide hydrolysis, are minimized.[15][16] The result is a stable thioether bond.[17]
Performance Comparison
The choice between these linkers depends heavily on the specific requirements of the experiment, including the desired site of conjugation, the stability of the final product, and the reaction conditions that can be tolerated by the biomolecules.
| Feature | Azido-PEG-CH2CO2-NHS (Click Chemistry) | Maleimide-PEG-NHS (Thiol Chemistry) |
| Target Residue | Primary amines (Lysine, N-terminus) for NHS ester; Alkyne for Azide. | Primary amines (Lysine, N-terminus) for NHS ester; Thiols (Cysteine) for Maleimide. |
| Specificity | Very High : Azide-alkyne reaction is bioorthogonal, preventing side reactions.[7] | High : Maleimide is highly selective for thiols at pH 6.5-7.5.[4][16] Above pH 7.5, reactivity with amines can occur.[16] |
| Reaction pH | NHS Ester: 7.0-9.0 (Optimal 8.3-8.5).[5] CuAAC: 4.0-12.0.[8] SPAAC: Physiological pH (~7.4).[11] | NHS Ester: 7.0-9.0.[6] Maleimide: 6.5-7.5.[15] |
| Reaction Kinetics | CuAAC : Very fast (minutes to hours).[8] SPAAC : Can be slower, highly dependent on the type of strained alkyne used.[13][18] | Fast : Typically complete within 2 hours at room temperature.[19] |
| Bond Stability | Extremely Stable : The resulting triazole ring is chemically inert and irreversible.[3] | Conditionally Stable : The thioether bond can undergo a retro-Michael reaction (thiol exchange) in the presence of other thiols, leading to conjugate dissociation.[14][20] Hydrolysis of the succinimide ring can increase long-term stability.[20] |
| Catalyst Required | CuAAC : Yes, Copper (I).[8] SPAAC : No.[12] | No. |
| Side Reactions | CuAAC : Potential for protein damage from reactive oxygen species generated by the copper catalyst.[9] SPAAC : Minimal. | Maleimide ring can hydrolyze at pH > 7.5, rendering it inactive.[15] Potential for reaction with other nucleophiles at higher pH.[16] |
| Site-Specificity | Depends on the placement of the alkyne group. If using unnatural amino acid incorporation, can be highly site-specific. | Can be highly site-specific if the protein has a single, accessible cysteine residue. Cysteines are much less abundant than lysines.[7] |
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions such as molar ratios and incubation times for their specific biomolecules.
Objective: To conjugate an amine-containing protein to a thiol-containing molecule.
Materials:
-
Amine-containing protein (e.g., Antibody)
-
Thiol-containing molecule
-
Maleimide-PEG-NHS linker
-
Buffer A: Amine-free buffer, pH 7.2-7.5 (e.g., PBS, HEPES).
-
Buffer B: Thiol-free buffer, pH 8.3-8.5 (e.g., Sodium Bicarbonate).[21]
-
Reducing agent (optional, e.g., TCEP) for reducing disulfide bonds.
-
Anhydrous DMSO or DMF.[6]
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation (Amine Reaction): a. Dissolve the amine-containing protein in Buffer B to a concentration of 2-10 mg/mL.[22] b. Dissolve the Maleimide-PEG-NHS linker in DMSO or DMF to create a 10 mM stock solution.[23] c. Add a 5 to 20-fold molar excess of the linker solution to the protein solution while gently stirring.[15] d. Incubate for 1-2 hours at room temperature or overnight at 4°C.[22] e. Remove excess, unreacted linker by desalting or dialysis into Buffer A.
-
Conjugation to Thiol-Molecule: a. If the thiol on the target molecule is protected or part of a disulfide bond, treat with a reducing agent like TCEP.[17] Note: If using DTT, it must be removed before adding the maleimide-functionalized protein.[19] b. Add the thiol-containing molecule to the maleimide-activated protein solution, typically at a 1.5 to 20-fold molar excess.[19] c. Incubate for 2 hours at room temperature or overnight at 4°C.[19]
-
Purification: a. Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted molecules.
Objective: To conjugate an amine-containing protein to an alkyne-containing molecule.
Materials:
-
Amine-containing protein
-
Terminal alkyne-containing molecule
-
This compound linker
-
Buffer B: Thiol-free buffer, pH 8.3-8.5 (e.g., Sodium Bicarbonate).[21]
-
Buffer C: Reaction buffer, pH 7-8 (e.g., PBS, Tris).
-
Anhydrous DMSO or DMF.[5]
-
Copper(II) Sulfate (CuSO₄).[24]
-
Reducing Agent (for Cu(II) to Cu(I)): Sodium Ascorbate.[8]
-
Copper Ligand (optional, to stabilize Cu(I) and protect protein): e.g., THPTA.[24]
-
Purification column.
Procedure:
-
Protein Preparation (Amine Reaction): a. Follow steps 1a-1e from Protocol 1, using the this compound linker and Buffer C for the final dialysis/desalting step.
-
CuAAC "Click" Reaction: a. Prepare the following stock solutions: 20 mM CuSO₄ in water, 100 mM Sodium Ascorbate in water (prepare fresh), 50 mM THPTA ligand in water.[24] b. In a reaction tube, combine the azide-activated protein and the alkyne-containing molecule (a 2 to 10-fold molar excess of the alkyne is common).[25] c. Add the THPTA ligand to the reaction mixture (final concentration ~0.5 mM).[24] d. Add the CuSO₄ solution (final concentration ~0.1 mM).[24] e. Initiate the reaction by adding the fresh Sodium Ascorbate solution (final concentration ~5 mM).[8][24] f. Incubate for 1-4 hours at room temperature. The reaction is often complete in under an hour.[8]
-
Purification: a. Purify the final conjugate to remove the copper catalyst and excess reagents.
Comparative Experimental Workflow
The workflows for these two conjugation strategies differ primarily in the second step, highlighting the different chemistries involved.
Conclusion and Recommendations
Both Azido-PEG-NHS and Maleimide-PEG-NHS are powerful tools for bioconjugation, but their suitability depends on the specific goals of the research.
Choose Azido-PEG-NHS for:
-
Maximum Stability: The triazole linkage formed via click chemistry is irreversible and exceptionally stable, which is critical for in vivo applications or long-term studies.[3]
-
Bioorthogonality: When working in complex biological media or on cell surfaces, the azide-alkyne reaction provides unmatched specificity, avoiding off-target reactions.[7]
-
Copper-Free Systems (SPAAC): For applications in living cells or organisms where copper toxicity is a concern, the SPAAC variant offers a truly bioorthogonal solution.[11]
Choose Maleimide-PEG-NHS for:
-
Site-Specific Cysteine Targeting: If a protein has a unique, accessible cysteine residue, maleimide chemistry offers a straightforward path to site-specific modification without the need for genetic engineering to introduce an alkyne handle.[7]
-
Simplicity and Speed: The reaction is catalyst-free, proceeds rapidly under mild conditions, and has a simpler workflow compared to the multi-component CuAAC reaction.
-
Established Protocols: Maleimide-thiol chemistry is a well-established and widely used method in bioconjugation, including in FDA-approved antibody-drug conjugates.[20]
Ultimately, the decision rests on a trade-off between the superior stability and specificity of click chemistry versus the simplicity and cysteine-targeting nature of maleimide chemistry. For applications demanding the highest level of stability and inertness, the Azido-PEG linker is the superior choice. For researchers aiming for site-specific conjugation at a native or engineered cysteine residue with a simpler, catalyst-free protocol, the Maleimide-PEG linker remains a robust and effective option.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 18. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 19. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. lumiprobe.com [lumiprobe.com]
- 22. glenresearch.com [glenresearch.com]
- 23. biotium.com [biotium.com]
- 24. jenabioscience.com [jenabioscience.com]
- 25. benchchem.com [benchchem.com]
A Comparative Guide: Click Chemistry vs. NHS Ester Labeling for High-Specificity Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. The choice of conjugation chemistry can significantly impact the outcome of an experiment, influencing everything from the biological activity of a protein to the signal-to-noise ratio in an imaging assay. Two prominent methods for bioconjugation are traditional N-hydroxysuccinimide (NHS) ester labeling and the more modern "click chemistry." This guide provides an objective comparison of these two powerful techniques, supported by experimental principles and data, to aid in the selection of the optimal method for specific research applications.
Executive Summary
Click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility, offers significant advantages over conventional NHS ester labeling in many applications.[1][][3] While NHS ester chemistry is a long-established and widely used method for targeting primary amines on biomolecules, it is often hampered by a lack of specificity, pH sensitivity, and the potential for undesirable side reactions.[4][5][6] Click chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), overcomes many of these limitations, enabling more precise and stable bioconjugates with minimal impact on the function of the labeled molecule.[][7]
Quantitative Performance Comparison
The following table summarizes the key performance differences between click chemistry and NHS ester labeling based on established chemical principles and reported experimental outcomes.
| Feature | Click Chemistry (SPAAC) | NHS Ester Labeling |
| Specificity | High (Bioorthogonal)[1][] | Low (Targets all primary amines)[4][6] |
| Reaction Rate | Rapid and quantitative[1][3] | Variable, can be slow[4] |
| pH Dependence | Broad tolerance (Physiological pH)[1] | Narrow optimal range (pH 7.2-8.5)[5][8] |
| Side Reactions | Minimal to none[][9] | Prone to hydrolysis[5][10] |
| Site-Specificity | High (Requires introduction of azide/alkyne)[11] | Low (Random labeling of lysines and N-terminus)[4][6] |
| Stability of Linkage | Highly stable triazole linkage[12] | Stable amide bond[13] |
| Biocompatibility | Excellent (especially copper-free variants)[][9] | Good, but potential for protein modification to affect function[4] |
| Ease of Purification | Generally straightforward[3][14] | Can be challenging due to heterogeneity[6] |
Visualizing the Chemistries
The fundamental differences in the reaction mechanisms of click chemistry and NHS ester labeling are illustrated below.
Key Advantages of Click Chemistry in Specific Applications
1. Antibody-Drug Conjugates (ADCs): The development of ADCs requires precise control over the drug-to-antibody ratio (DAR) and the site of conjugation to ensure efficacy and minimize toxicity. Click chemistry allows for site-specific conjugation, leading to a homogeneous population of ADCs with a defined DAR.[7][11] In contrast, NHS ester labeling results in a heterogeneous mixture of randomly conjugated ADCs, which can lead to batch-to-batch variability and suboptimal therapeutic windows.[15]
2. Live-Cell Imaging: The bioorthogonal nature of click chemistry makes it ideal for labeling biomolecules in their native environment without interfering with cellular processes.[][9] Copper-free SPAAC reactions are particularly well-suited for live-cell applications due to the toxicity associated with the copper catalyst used in copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][7] NHS ester labeling is not suitable for specific intracellular labeling due to the abundance of primary amines on various proteins and other biomolecules within the cell.
3. Oligonucleotide Labeling: Click chemistry provides a more efficient and scalable method for labeling oligonucleotides compared to traditional methods.[14] The reaction is high-yielding, and the purification of the labeled product is often simpler than with NHS ester-based methods, where removal of excess dye can be challenging.[14]
Experimental Protocols
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of an azide-modified biomolecule with a DBCO-functionalized label.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS)
-
DBCO-NHS ester for introducing the alkyne, or a pre-made DBCO-labeled molecule of interest
-
DMSO (if the DBCO reagent is not water-soluble)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of DBCO-labeled antibody: Dissolve the antibody in PBS. Add a 20-fold molar excess of DBCO-NHS ester (dissolved in DMSO) to the antibody solution. Incubate at room temperature for 30 minutes.[12]
-
Quenching: Stop the reaction by adding Tris-HCl to a final concentration of 50-100 mM, pH 8.0. Incubate for 5 minutes at room temperature.[12]
-
Purification: Remove excess DBCO-NHS ester using a desalting column.[12]
-
Click Reaction: Mix the purified DBCO-labeled antibody with a 4-fold molar excess of the azide-modified molecule of interest. Incubate overnight at 4°C.[12]
-
Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove unreacted components.
General Protocol for NHS Ester Labeling of Proteins
This protocol outlines the labeling of a protein with an NHS ester-activated fluorescent dye.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)[5]
-
NHS ester-activated dye dissolved in anhydrous DMSO or DMF[8][10]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., gel filtration)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at the optimal pH (7.2-8.5). Buffers containing primary amines like Tris will compete with the labeling reaction.[5]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF.[5]
-
Labeling Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution while gently vortexing. The optimal molar excess is empirical and should be determined for each protein.[5] Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light if using a fluorescent dye.[5]
-
Quenching: Stop the reaction by adding a quenching solution to consume any unreacted NHS ester.
-
Purification: Remove unreacted dye and other small molecules by gel filtration or dialysis.[8][10]
Conclusion
Click chemistry, particularly its copper-free variants, represents a significant advancement in bioconjugation technology. Its high specificity, efficiency, and biocompatibility make it the superior choice for applications demanding precise control over the labeling process, such as the development of ADCs and live-cell imaging. While NHS ester labeling remains a viable and cost-effective method for certain applications, researchers must be aware of its limitations, including the potential for product heterogeneity and the strict requirement for specific reaction conditions. For drug development and advanced research applications where reproducibility and functional integrity are critical, the advantages of click chemistry are compelling.
References
- 1. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 3. What are the advantages of click chemistry? | AAT Bioquest [aatbio.com]
- 4. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. wmocollege.ac.in [wmocollege.ac.in]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Azido-PEG5-CH2CO2-NHS Conjugates for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the successful development of bioconjugates such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other targeted therapeutics. The Azido-PEG5-CH2CO2-NHS conjugate is a popular bifunctional linker that offers a versatile platform for a two-step conjugation strategy. This guide provides an objective comparison of this compound with alternative bioconjugation reagents, supported by experimental data and detailed protocols.
The this compound linker possesses two key functional groups: an N-Hydroxysuccinimide (NHS) ester and an azide group, separated by a 5-unit polyethylene glycol (PEG) spacer.[1][2][3] The NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[4] The azide group serves as a bioorthogonal handle for a subsequent "click chemistry" reaction, most commonly with an alkyne-containing molecule.[5] This two-step approach allows for the precise and efficient coupling of two different molecules.
Performance Comparison of Bioconjugation Chemistries
The choice of conjugation chemistry is paramount to the efficiency, specificity, and stability of the final bioconjugate. Below is a comparison of key performance parameters for NHS ester chemistry, maleimide-thiol chemistry, and click chemistry, which are the principal methods employed with linkers like this compound and its alternatives.
| Feature | NHS Ester (-NH2 reactive) | Maleimide (-SH reactive) | Click Chemistry (Azide-Alkyne) |
| Target Group | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Azides, Alkynes |
| Reaction pH | 7.0 - 9.0 (optimal ~8.5) | 6.5 - 7.5 | 4.0 - 9.0 (CuAAC), Physiological (SPAAC) |
| Reaction Time | 30 min - 2 hours at RT | 1 - 4 hours at RT | 1 - 4 hours at RT (SPAAC) |
| Bond Formed | Amide | Thioether | 1,2,3-Triazole |
| Bond Stability | High | Stable, but potential for retro-Michael reaction | Very High |
| Specificity | Moderate (multiple lysines on a protein) | High (cysteines are less abundant) | Very High (bioorthogonal) |
Comparison of Azido-PEG-NHS Ester Linker Stability
The stability of the NHS ester is crucial for the efficiency of the initial labeling step, as it is susceptible to hydrolysis in aqueous solutions. The specific chemistry of the NHS ester can significantly impact its hydrolysis rate. The this compound linker contains a succinimidyl carboxymethyl (SCM) ester. Below is a comparison of the hydrolysis half-lives of different PEG NHS esters at pH 8.0 and 25°C.
| NHS Ester Type | Linkage Structure | Hydrolysis Half-life (minutes) |
| Succinimidyl Carboxymethyl (SCM) | -O-CH2-CO2-NHS | 0.75 |
| Succinimidyl Propionate (SPA) | -O-CH2CH2-CO2-NHS | 16.5 |
| Succinimidyl Carbonate (SC) | -O-CO2-NHS | 20.4 |
| Succinimidyl Valerate (SVA) | -CH2(CH2)3-CO2-NHS | 33.6 |
Data sourced from Laysan Bio, Inc. and indicates that the SCM ester is significantly less stable in aqueous buffer compared to other common NHS esters like SPA, SC, and SVA. This suggests that reactions with SCM-containing linkers should be performed expeditiously.
Experimental Protocols
Protocol 1: Two-Step Antibody Labeling using this compound and Click Chemistry
This protocol describes the labeling of an antibody with a fluorescent dye using this compound and a subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
DBCO-functionalized fluorescent dye
-
Desalting columns
Procedure:
Step 1: Antibody Modification with this compound
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Adjust the antibody concentration to 1-10 mg/mL in PBS, pH 7.4.
-
Add a 20-fold molar excess of the this compound stock solution to the antibody solution.[4]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[4]
-
Remove the excess, unreacted this compound using a desalting column, exchanging the buffer to PBS, pH 7.4.
Step 2: Click Chemistry Reaction with DBCO-Fluorophore
-
To the azide-modified antibody, add a 2-5 fold molar excess of the DBCO-functionalized fluorescent dye.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Remove the unreacted DBCO-fluorophore using a desalting column.
-
Determine the degree of labeling (DoL) by measuring the absorbance of the antibody at 280 nm and the fluorophore at its maximum absorbance wavelength.[3][6]
Protocol 2: Determination of Degree of Labeling (DoL)
The DoL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.[6]
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the fluorophore (Amax).
-
Calculate the concentration of the fluorophore using its molar extinction coefficient (ε_dye) at Amax.
-
Calculate the concentration of the antibody, correcting for the absorbance of the fluorophore at 280 nm. A correction factor (CF = A280 of free dye / Amax of free dye) is used for this.[3]
-
Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein
-
-
The DoL is the ratio of the molar concentration of the dye to the molar concentration of the protein.
-
DoL = (Amax / ε_dye) / Protein Concentration (M)
-
Visualizations
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a two-step approach.
Caption: Experimental workflow for fluorescent antibody labeling.
Conclusion
This compound is a versatile heterobifunctional linker that enables a robust, two-step bioconjugation strategy. Its primary advantage lies in the bioorthogonality of the click chemistry step, which provides high specificity and efficiency. However, the SCM NHS ester of this particular linker is highly susceptible to hydrolysis, necessitating rapid and well-controlled reaction conditions for the initial amine labeling step.
For applications requiring higher stability during the amine coupling reaction, alternatives such as Azido-PEG-SPA may be preferable due to their significantly longer hydrolysis half-lives. Alternatively, for direct conjugation to cysteine residues, maleimide-PEG linkers offer a highly specific option, though the resulting thioether bond may be less stable than the triazole ring formed via click chemistry.[7] The choice of linker should be guided by the specific requirements of the application, including the nature of the biomolecule, the desired degree of labeling, and the required stability of the final conjugate.
References
- 1. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azido-PEG5-CH2CO2-NHS: A Guide for Laboratory Professionals
The proper handling and disposal of Azido-PEG5-CH2CO2-NHS are critical for ensuring laboratory safety and environmental protection. This molecule contains two key functional groups that dictate its disposal protocol: a reactive N-hydroxysuccinimide (NHS) ester and a potentially energetic azide group. Due to the hazards associated with the azide moiety, all waste containing this compound must be treated as hazardous chemical waste and disposed of through an approved institutional program.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Safety glasses or goggles are mandatory.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.[1]
-
Body Protection : A standard laboratory coat is required.[1]
Under no circumstances should waste containing this compound be poured down the drain.[1][2] The azide group can react with lead or copper in plumbing to form highly explosive metal azides.[1] Furthermore, contact with acids can generate hydrazoic acid, which is both toxic and explosive.[2][3]
Summary of Chemical Hazards
The disposal protocol is informed by the properties of the compound's functional groups. While one Safety Data Sheet (SDS) classifies the compound as "Harmful if swallowed" and "Very toxic to aquatic life," another describes it as non-hazardous.[4][5] Given this discrepancy and the known risks of organic azides, a cautious approach is mandatory.
| Feature | Hazard Class | Key Considerations | Citations |
| Azide Group (-N3) | Potentially Explosive, Toxic | Do not mix with acids or heavy metals.[2][3] Avoid heat, friction, or shock.[2] Must be collected as hazardous waste.[3] | [1][2][3] |
| NHS Ester | Reactive, Moisture-Sensitive | Hydrolyzes in the presence of water, especially at basic pH.[6] Can be "quenched" to deactivate before final collection.[7] | [6][7] |
| PEG Linker | Low Hazard | Generally considered biodegradable and of low toxicity. | [8][9] |
| Overall Compound | Hazardous Waste | Must be disposed of via a licensed waste contractor or institutional EHS program.[4][10] | [4][10] |
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste. All waste containers must be sealed, clearly labeled as "Hazardous Waste," and list the full chemical name, "this compound."[3]
Unused or Expired Solid Product
Solid, unreacted this compound must be disposed of as hazardous chemical waste.
-
Step 1: Containment : Keep the compound in its original, sealed vial to prevent exposure.[7]
-
Step 2: Labeling : Ensure the manufacturer's label is intact and legible.
-
Step 3: Collection : Place the vial into a designated container for solid hazardous chemical waste, as directed by your institution's Environmental Health and Safety (EHS) department. Do not discard it in regular trash.[7]
Aqueous Solutions (Post-Reaction)
Aqueous waste from labeling reactions or other procedures requires a two-step process to first neutralize the reactive NHS ester before collecting the solution as hazardous azide waste.
-
Step 1: Quench the NHS Ester :
-
In a designated chemical fume hood, adjust the solution's pH to between 7.5 and 8.5 using a non-amine buffer such as sodium bicarbonate.
-
Allow the solution to stand at room temperature for several hours (overnight is recommended) to ensure complete hydrolysis of the NHS ester.[6][7] This step deactivates the amine-reactive group, but the azide remains.
-
-
Step 2: Collect as Azide Waste :
-
Transfer the quenched solution into a compatible, sealable container designated for aqueous hazardous waste containing azides.
-
Crucially, this waste stream must be kept separate from acidic waste and waste containing heavy metals. [3]
-
Organic Solutions (e.g., in DMSO, DMF)
Solutions of the compound in organic solvents must be collected as hazardous solvent waste.
-
Step 1: Segregation : Identify a compatible waste container for non-halogenated flammable or non-flammable solvents, depending on the solvent used. Do not mix with halogenated solvent waste (e.g., dichloromethane, chloroform), as this can lead to the formation of extremely unstable compounds.[3]
-
Step 2: Collection : Carefully transfer the organic solution into the appropriate, labeled hazardous waste container.
-
Step 3: Labeling : Ensure the label lists the solvent(s) and "this compound," explicitly noting the presence of an azide.
Contaminated Labware and Debris
All disposable items that have come into contact with this compound are considered contaminated and must be disposed of as solid hazardous waste.[2][7]
-
Step 1: Collection : Place all contaminated items—including pipette tips, microcentrifuge tubes, gloves, and absorbent paper—into a designated, durable, and sealable container or a clearly labeled hazardous waste bag.[7]
-
Step 2: Disposal : Once full, seal the container or bag and place it in the designated collection area for solid hazardous waste.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste streams.
References
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. drexel.edu [drexel.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. This compound|MSDS [dcchemicals.com]
- 5. abmole.com [abmole.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
